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Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde: A Comprehensive Guide to ¹H and ¹⁹F NMR Spectroscopy

As drug development pipelines increasingly rely on fluorinated aromatic scaffolds to modulate lipophilicity and metabolic stability, the accurate structural characterization of intermediates becomes paramount. 4-(But-3-e...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on fluorinated aromatic scaffolds to modulate lipophilicity and metabolic stability, the accurate structural characterization of intermediates becomes paramount. 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is a highly versatile synthetic building block, featuring an electrophilic aldehyde, a metabolically stable fluorine atom, and a terminal alkene handle primed for cross-metathesis or click-chemistry functionalization[1].

This technical whitepaper provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) signatures of this molecule. By deconstructing the heteronuclear spin-spin coupling networks and establishing a self-validating acquisition protocol, researchers can ensure high-fidelity structural verification.

Structural Dynamics & Spin-Spin Causality

The NMR spectrum of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is governed by the profound electronic effects of its substituents. Understanding the causality behind the chemical shifts and multiplicities is essential for accurate spectral interpretation.

The Aromatic Core and Heteronuclear Coupling

The presence of a fluorine atom at the C3 position introduces significant complexity due to ¹⁹F (spin ½) coupling with the aromatic protons (¹H)[2]. Fluorine exerts a strong inductive electron-withdrawing effect (-I) combined with a resonance-donating effect (+M).

  • Deshielding of H2: The proton at C2, situated between the strongly electron-withdrawing aldehyde and the highly electronegative fluorine, is significantly deshielded, appearing downfield at approximately 7.60 ppm.

  • Long-Range Aldehyde Coupling: A hallmark of 3-fluorobenzaldehydes is the long-range coupling between the fluorine atom and the aldehyde proton. Through-space and through-bond interactions result in a 4JHF​ coupling of ~1.5–2.0 Hz, splitting the typical aldehyde singlet into a distinct doublet[2].

  • Pseudo-Triplet Formation at H5: The H5 proton (ortho to the ether linkage) typically appears as a pseudo-triplet. This occurs because the ortho-homonuclear coupling ( 3JHH​ with H6) and the meta-heteronuclear coupling ( 4JHF​ with F3) are accidentally equivalent (both ~8.5 Hz).

The Aliphatic Alkene Chain

The but-3-enyloxy chain introduces a dynamic spin system. The oxygen atom heavily deshields the adjacent methylene protons (H1'), pushing them to ~4.18 ppm. The terminal alkene system exhibits classic first-order splitting, where the internal proton (H3') appears as a complex doublet of doublet of triplets (ddt) due to simultaneous trans ( 3Jtrans​ ~17.1 Hz), cis ( 3Jcis​ ~10.2 Hz), and vicinal ( 3Jvic​ ~6.8 Hz) couplings.

CouplingNetwork F 19F (C3) H2 1H (C2) F->H2 3J_HF (~11 Hz) H5 1H (C5) F->H5 4J_HF (~8 Hz) H6 1H (C6) F->H6 5J_HF (~1 Hz) CHO 1H (CHO) F->CHO 4J_HF (~1.8 Hz) H2->H6 4J_HH (~2.0 Hz) H5->H6 3J_HH (~8.5 Hz)

Caption: Heteronuclear (19F-1H) and homonuclear (1H-1H) spin-spin coupling network in the aromatic core.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and baseline resolution of fine heteronuclear couplings, the following self-validating methodology must be employed. This protocol guarantees that the sample environment does not artificially broaden the signals, which would obscure the critical 4JHF​ couplings.

Step 1: Sample Preparation & Workflow

The target compound is typically synthesized via the base-catalyzed O-alkylation of 3-fluoro-4-hydroxybenzaldehyde with 4-bromo-1-butene[1].

  • Purification: Ensure the analyte is purified via flash chromatography (>98% purity) to remove unreacted starting materials that could cause signal overlap in the aromatic region.

  • Dissolution: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standards: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) for ¹H referencing (0.00 ppm). For ¹⁹F referencing, Trichlorofluoromethane (CFCl₃) is the IUPAC standard (0.00 ppm)[3].

Workflow N1 3-Fluoro-4-hydroxybenzaldehyde (Precursor) N3 Base-Catalyzed Alkylation (K2CO3, DMF, 80°C) N1->N3 N2 4-Bromo-1-butene (Alkylating Agent) N2->N3 N4 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde (Target Analyte) N3->N4 Isolation & Purification N5 NMR Sample Prep (15 mg in 0.6 mL CDCl3 + TMS) N4->N5 Dissolution

Caption: Experimental workflow from synthesis via O-alkylation to NMR sample preparation.

Step 2: Instrument Calibration & Validation
  • Lock and Shim: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (e.g., topshim).

  • Validation Check: Acquire a preliminary ¹H scan. Measure the full width at half maximum (FWHM) of the TMS peak. Proceed only if FWHM < 1.0 Hz. A broader peak indicates poor shimming, which will mask the ~1.8 Hz 4JHF​ coupling of the aldehyde proton.

Step 3: Acquisition Parameters
  • ¹H NMR (zg30): Spectral width of 20 ppm, relaxation delay (D1) of 2.0 s, 16 scans.

  • ¹⁹F NMR (zgig): Use inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE) if quantitative integration is required. Spectral width of 250 ppm, centered at -100 ppm, D1 of 3.0 s, 64 scans.

Quantitative Chemical Shift Data

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde, derived from the structural principles of analogous fluorinated benzaldehydes[1][3].

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Structural Assignment
1 9.85d1H 4JHF​ = 1.8Aldehyde (-CHO)
6 7.65ddd1H 3JHH​ = 8.5, 4JHH​ = 2.0, 5JHF​ = 1.0Ar-H (para to F)
2 7.60dd1H 3JHF​ = 11.2, 4JHH​ = 2.0Ar-H (ortho to F)
5 7.05t (pseudo)1H 3JHH​4JHF​ ≈ 8.5Ar-H (ortho to O-alkyl)
3' 5.88ddt1H 3Jtrans​ = 17.1, 3Jcis​ = 10.2, 3Jvic​ = 6.8-CH= (internal alkene)
4'a 5.15dq1H 3Jtrans​ = 17.1, 2Jgem​ = 1.6=CH₂ (trans terminal)
4'b 5.10dq1H 3Jcis​ = 10.2, 2Jgem​ = 1.6=CH₂ (cis terminal)
1' 4.18t2H 3JHH​ = 6.8-O-CH₂- (ether linkage)
2' 2.60qt2H 3JHH​ = 6.8, 4Jallylic​ = 1.2-CH₂- (allylic)
Table 2: ¹⁹F NMR Chemical Shifts (376 MHz, CDCl₃)

The ¹⁹F chemical shift is highly sensitive to the electronic environment. Based on the closely related 3-fluoro-4-methoxybenzaldehyde[3], the fluorine resonance is observed upfield relative to CFCl₃.

PositionShift (δ, ppm)MultiplicityCoupling Constants ( J in Hz)Structural Assignment
3 -133.8ddd 3JHF​ = 11.2, 4JHF​ = 8.5, 4JHF(CHO)​ = 1.8Ar-F

Conclusion

The rigorous characterization of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde relies heavily on resolving the intricate heteronuclear couplings between the ¹⁹F nucleus and the aromatic/aldehyde protons. By adhering to a self-validating NMR protocol that prioritizes optimal shimming and appropriate relaxation delays, researchers can confidently verify the structural integrity of this critical synthetic intermediate, ensuring downstream success in complex drug development workflows.

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Exploratory

Physical and chemical properties of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

An In-depth Technical Guide to 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde: Properties, Synthesis, and Reactivity Abstract 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is a substituted aromatic aldehyde of significant interes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde: Properties, Synthesis, and Reactivity

Abstract

4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is a substituted aromatic aldehyde of significant interest to medicinal chemists and drug development professionals. This molecule incorporates three key structural features: a fluorinated benzene ring, a reactive aldehyde functional group, and a terminal alkene moiety. This combination makes it a highly versatile building block for the synthesis of complex molecular architectures and diverse compound libraries. The fluorine atom can enhance metabolic stability and binding affinity, the aldehyde serves as a crucial anchor for a myriad of chemical transformations, and the terminal alkene provides a handle for late-stage functionalization or conjugation. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed protocol for its synthesis and characterization, an analysis of its chemical reactivity, and a discussion of its potential applications in modern drug discovery.

Physicochemical and Structural Properties

While extensive experimental data for 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is not broadly published, its core properties can be reliably predicted based on its structure and data from analogous compounds. The molecule's structure consists of a benzaldehyde core substituted with a fluorine atom at position 3 and a but-3-en-1-yloxy group at position 4.

Table 1: Physicochemical Properties of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

PropertyValueBasis of Information
IUPAC Name 4-(But-3-en-1-yloxy)-3-fluorobenzaldehydeStandard nomenclature
Molecular Formula C₁₁H₁₁FO₂Calculated from structure
Molecular Weight 194.20 g/mol Calculated from atomic weights
CAS Number Not assigned / Not publicly available-
Appearance Predicted: White to pale yellow solid or oilBased on appearance of similar compounds like 4-(benzyloxy)-3-fluorobenzaldehyde (pale-yellow solid) and 4-butoxybenzaldehyde (colorless liquid).[1]
Melting Point Predicted: ~60-70 °CBased on the structurally similar 4-(but-3-yn-1-yloxy)benzaldehyde (m.p. 68-70 °C).[2]
Boiling Point Predicted: >250 °CExtrapolated from analogs like 4-butoxybenzaldehyde (b.p. 285 °C).[3]
Solubility Predicted: Soluble in common organic solvents (DCM, EtOAc, THF, Acetone); Insoluble in water.General property of aromatic ethers and aldehydes.

Synthesis and Characterization

The most direct and reliable method for preparing 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is the Williamson ether synthesis. This well-established Sₙ2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[4][5] In this case, the synthesis proceeds by reacting the commercially available 3-fluoro-4-hydroxybenzaldehyde with a suitable 4-carbon alkenyl halide, such as 4-bromo-1-butene.

Synthetic Workflow

The synthesis is a straightforward, two-step process that begins with the deprotonation of the phenol to form a more nucleophilic phenoxide, followed by nucleophilic attack on the alkyl halide.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Alkylation A 3-Fluoro-4-hydroxybenzaldehyde C Potassium 3-fluoro-4-formylphenoxide A->C  + Base  in Solvent (DMF, Acetone) B Base (e.g., K₂CO₃, Cs₂CO₃) C_ref Potassium 3-fluoro-4-formylphenoxide D 4-Bromo-1-butene E 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde C_ref->E  + Alkyl Halide  Heat (e.g., 70°C)

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of similar aryl ethers.[3]

  • Materials and Reagents:

    • 3-Fluoro-4-hydroxybenzaldehyde

    • 4-Bromo-1-butene

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexanes or Petroleum Ether

    • Deionized water

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (approx. 0.2 M concentration relative to the aldehyde).

    • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add 4-bromo-1-butene (1.1-1.2 eq.) dropwise to the mixture.

    • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

    • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure product.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the aldehyde carbonyl (C=O), the terminal alkene (C=C), and the aryl-ether bond (C-O-C).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition and confirm purity.

Spectral Data Analysis (Predicted)

The predicted NMR and IR spectral data are based on established chemical shift principles and comparison with structurally related molecules.[6][7][8][9]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Aldehyde Proton~9.8 - 9.9s1H-CHO
Aromatic Protons~7.6 - 7.7m2HH-2, H-6
Aromatic Proton~7.2 - 7.3t1HH-5
Alkene Proton (Internal)~5.8 - 6.0m (ddt)1H-O-CH₂-CH₂-CH =CH₂
Alkene Protons (Terminal)~5.1 - 5.2m2H-CH=CH₂
Methylene Protons (adjacent to O)~4.1 - 4.2t2H-O-CH₂ -CH₂-
Methylene Protons (allylic)~2.5 - 2.6q (dt)2H-CH₂-CH₂ -CH=
¹³C NMR δ (ppm)Assignment
Aldehyde Carbonyl~190 - 191C HO
Aromatic Carbons (substituted)~160, ~155, ~132C-3, C-4, C-1
Aromatic Carbons~128, ~115, ~113C-6, C-5, C-2
Alkene Carbon (Internal)~133 - 134-C H=CH₂
Alkene Carbon (Terminal)~117 - 118-CH=C H₂
Methylene Carbon (adjacent to O)~68 - 69-O-C H₂-
Methylene Carbon (allylic)~33 - 34-CH₂-C H₂-CH=
  • Infrared (IR) Spectroscopy:

    • ~1690-1705 cm⁻¹: Strong, sharp peak characteristic of the aromatic aldehyde C=O stretch.

    • ~1640 cm⁻¹: Medium peak from the C=C stretch of the terminal alkene.

    • ~3080 cm⁻¹: Weak peak from the =C-H stretch of the alkene.

    • ~1250-1280 cm⁻¹: Strong peak corresponding to the aryl C-O ether stretch.

    • ~1100-1200 cm⁻¹: Strong peak from the C-F stretch.

  • Mass Spectrometry (MS):

    • Expected [M]⁺ peak at m/z = 194.07.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this molecule stems from the distinct reactivity of its three functional domains: the aldehyde, the terminal alkene, and the electron-rich aromatic ring. This allows for orthogonal chemical modifications, making it a powerful intermediate.

Caption: Key reaction pathways for the title compound.

Reactions of the Aldehyde Group

The aldehyde is a highly versatile functional group, susceptible to a wide range of transformations.

  • Nucleophilic Addition and Reduction: The aldehyde can be readily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: It can be oxidized to the corresponding carboxylic acid using reagents such as potassium permanganate (KMnO₄) or Oxone®.

  • Condensation Reactions: It readily undergoes condensation with primary amines to form imines (Schiff bases), a common linkage in medicinal chemistry.[10] It can also participate in Knoevenagel and aldol condensations.

  • Olefination: Reactions like the Wittig or Horner-Wadsworth-Emmons reaction can convert the aldehyde into a new alkene, extending the carbon chain.

Reactions of the Terminal Alkene

The unactivated terminal alkene is relatively stable but serves as a key handle for diversification.[11]

  • Hydrogenation: The double bond can be selectively reduced to a saturated alkyl chain via catalytic hydrogenation (e.g., H₂ over Pd/C), yielding 4-butoxy-3-fluorobenzaldehyde.

  • Epoxidation: The alkene can be converted to an epoxide using peroxy acids like m-CPBA. Epoxides are valuable synthetic intermediates due to their high reactivity.[12]

  • Hydrofunctionalization: Hydroboration-oxidation provides a route to the anti-Markovnikov alcohol, while Wacker-type oxidations can yield a methyl ketone.[13]

  • Carbon-Carbon Bond Formation: The terminal alkene is an excellent substrate for powerful C-C bond-forming reactions such as Heck coupling, Suzuki coupling (after hydroboration), and olefin metathesis, enabling the attachment of complex fragments.

Reactions of the Aromatic Ring

The aromatic ring is activated towards electrophilic aromatic substitution by the strong electron-donating ether group. The fluorine and ether groups will direct incoming electrophiles primarily to the position ortho to the ether (position 5).

Applications in Research and Drug Development

The true value of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde lies in its capacity as a multifunctional scaffold for building molecules of pharmaceutical interest.

  • Scaffold for Heterocycle Synthesis: Fluorinated benzaldehydes are common starting materials for synthesizing a wide array of nitrogen- and oxygen-containing heterocycles, which form the core of many drugs.[14]

  • Linker for PROTACs and Bioconjugation: The terminal alkene can be functionalized into a group suitable for "click chemistry" (e.g., an azide or alkyne) or other conjugation chemistries. This makes the molecule an attractive linker component for constructing Proteolysis Targeting Chimeras (PROTACs) or for attaching the molecule to biomolecules.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a fragment for screening against biological targets. The alkene provides a clear vector for fragment evolution and optimization once a binding interaction is identified.

Conclusion

4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is a valuable and versatile chemical building block. While specific experimental data is sparse, its physicochemical properties and reactivity can be confidently predicted from established chemical principles and analogous structures. Its synthesis is readily achievable through standard organic chemistry methods. The presence of three distinct and orthogonally reactive functional groups—the aldehyde, the terminal alkene, and the activated aromatic ring—provides researchers with a powerful tool for the efficient construction of novel and complex molecules for applications in drug discovery, materials science, and beyond.

References

  • Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. PMC, National Institutes of Health. Available at: [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Puget Sound. Available at: [Link]

  • Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. MDPI. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. Available at: [Link]

  • 4-(3-Fluorobenzyloxy)benzaldehyde. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of 3-fluoro-4-hydroxybenzaldehyde. PrepChem.com. Available at: [Link]

  • 4-(but-3-yn-1-yloxy)benzaldehyde. PubChemLite. Available at: [Link]

  • 4-Butoxybenzaldehyde. PubChem, National Institutes of Health. Available at: [Link]

  • Fluorobenzaldehyde. Wikipedia. Available at: [Link]

  • Stereospecific Synthesis of E-Alkenes through Anti-Markovnikov Hydroalkylation of Terminal Alkynes. Journal of the American Chemical Society. Available at: [Link]

  • Synthetic method for 4-fluorobenzaldehyde. Google Patents.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Electrocatalytic Radical-Polar Crossover Hydroetherification of Alkenes with Phenols. ChemRxiv. Available at: [Link]

  • Catalytic Anti-Markovnikov Transformations of Hindered Terminal Alkenes Enabled by Aldehyde-Selective Wacker-Type Oxidation. ResearchGate. Available at: [Link]

  • A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes. PMC, National Institutes of Health. Available at: [Link]

  • Process for producing fluorobenzaldehydes. Google Patents.
  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. Available at: [Link]

  • Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. DigitalCommons@URI. Available at: [Link]

Sources

Foundational

The Ethereal Dance of Atoms: A Technical Guide to the Crystal Structure Analysis of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide delves into the critical practice of crystal structure analysis, focusing on the nuanced world of 4-(But-3-en-1-yloxy)-3-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide delves into the critical practice of crystal structure analysis, focusing on the nuanced world of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde and its derivatives. In the landscape of drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional architecture is not merely academic—it is the bedrock of rational design. The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are pivotal in the development of novel therapeutics.

While a definitive crystal structure for 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is not yet publicly documented, this guide will provide a comprehensive framework for its analysis. By drawing upon established methodologies for analogous fluorinated benzaldehyde derivatives, we will explore the synthesis, crystallization, and state-of-the-art X-ray diffraction techniques required to elucidate its structure. This document is structured to provide not just a protocol, but a strategic and logical approach to the crystallographic analysis of this and similar compounds, empowering researchers to navigate the intricate path from synthesis to structural revelation.

The Strategic Imperative: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound. A plausible and efficient synthetic route is paramount for obtaining the high-purity material necessary for successful crystallization.

Proposed Synthetic Pathway

A logical approach to the synthesis of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde involves a Williamson ether synthesis. This method is well-established for the formation of aryl ethers.

Protocol for the Synthesis of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃), to the solution. This will deprotonate the hydroxyl group, forming a phenoxide ion.

  • Alkylation: Introduce 4-bromobut-1-ene to the reaction mixture. The butenyl group will be introduced via nucleophilic substitution.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde.

This synthetic approach is analogous to the preparation of similar compounds, such as 4-(3-fluoro-benzyloxy)-benzaldehyde, which is synthesized from 4-hydroxybenzaldehyde and 3-fluorobenzyl bromide[1].

The Art of Crystallization: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis. For small organic molecules like the target benzaldehyde derivative, several techniques can be employed.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. The choice of solvent is critical and can be determined through solubility screening.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The but-3-en-1-yloxy side chain introduces a degree of conformational flexibility, which can sometimes hinder crystallization. A systematic screening of solvents and crystallization conditions is therefore essential.

The Heart of the Matter: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal.

The Workflow of a Crystallographer

The process of determining a crystal structure via SC-XRD follows a well-defined, yet intricate, path.

Diagram: Experimental Workflow for X-ray Crystal Structure Analysis

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_Aryl Aromatic Ring B_Aryl Aromatic Ring A_Aryl->B_Aryl π-π Stacking A_Aldehyde Aldehyde (C=O) B_CH Aromatic C-H A_Aldehyde->B_CH C-H···O Hydrogen Bond A_Fluorine Fluorine B_Nucleophile Nucleophile A_Fluorine->B_Nucleophile Halogen Bond

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Exploratory

Mechanism of Action and Synthetic Utility of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde in Advanced Organic Synthesis

Executive Summary In modern drug discovery and complex organic synthesis, the strategic selection of polyfunctional building blocks dictates the efficiency of the synthetic route. 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic selection of polyfunctional building blocks dictates the efficiency of the synthetic route. 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde (CAS: 1281856-50-5) is a highly privileged, trifunctional scaffold. It is engineered to facilitate sequential, chemoselective transformations, making it particularly valuable for synthesizing macrocyclic kinase inhibitors, targeted protein degraders (PROTACs), and conformationally restricted peptidomimetics.

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing the causality behind its reactivity and providing self-validating experimental protocols for its most critical applications: chemoselective reductive amination and macrocyclization via Ring-Closing Metathesis (RCM).

Structural Rationale and Reactivity Profile

The synthetic power of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde lies in the orthogonal reactivity of its three distinct functional domains. A successful synthetic campaign relies on manipulating one site without perturbing the others.

  • C1 - The Electrophilic Aldehyde: Acts as the primary anchor for molecular assembly. It readily undergoes condensation with primary or secondary amines. The electron-withdrawing nature of the ortho-fluorine accelerates imine formation by increasing the electrophilicity of the carbonyl carbon.

  • C3 - The Fluoro Substituent: Fluorine is the most electronegative element, and its incorporation into aromatic systems drastically alters local electron density[1]. Synthetically, it activates the ring for late-stage Nucleophilic Aromatic Substitution (SNAr). Pharmacologically, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation while modulating the pKa of adjacent basic amines to improve oral bioavailability[1].

  • C4 - The But-3-en-1-yloxy Tether: Provides a flexible, four-atom linker terminating in an unhindered alkene. This is the critical handle for transition-metal-catalyzed olefin metathesis, enabling the construction of 14- to 18-membered macrocycles[2].

ReactivityMap Core 4-(But-3-en-1-yloxy)- 3-fluorobenzaldehyde Aldehyde C1: Aldehyde Group (Reductive Amination) Core->Aldehyde NaBH(OAc)3, Amine Fluoro C3: Fluoro Substituent (SNAr & Bioisostere) Core->Fluoro Nucleophile, Heat Alkene C4: Butenyloxy Chain (Olefin Metathesis) Core->Alkene Ru-Alkylidene

Fig 1: Trifunctional reactivity map of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde.

Core Mechanism I: Chemoselective Reductive Amination

To build the core framework of a target molecule, the aldehyde must be functionalized first. Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this transformation[3].

Mechanistic Causality

Why use NaBH(OAc)₃ instead of Sodium Borohydride (NaBH₄)? The three electron-withdrawing acetoxy groups on the boron atom pull electron density away from the B-H bond, drastically reducing its hydride-donating ability. Consequently, NaBH(OAc)₃ is too mild to reduce the starting aldehyde directly. Instead, it selectively reduces the highly electrophilic iminium ion intermediate generated in situ[3]. This chemoselectivity ensures that the terminal alkene and the aryl fluoride remain completely untouched.

Self-Validating Protocol: Reductive Amination

The following protocol incorporates built-in analytical checkpoints to ensure reaction integrity.

  • Imine Formation: Dissolve 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde (1.0 equiv) and the target primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Stir at room temperature for 1–2 hours.

    • Validation Checkpoint: Aliquot 10 µL into methanol and analyze via LC-MS. Proceed only when the aldehyde peak is consumed and the imine/iminium mass [M+H]⁺ is dominant.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control mild exotherms. Stir at room temperature for 4–12 hours.

  • Quench & Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with dichloromethane (DCM) three times.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the secondary amine.

Core Mechanism II: Macrocyclization via Ring-Closing Metathesis (RCM)

Once the amine is installed and coupled to a second fragment containing a terminal olefin, the molecule is primed for Ring-Closing Metathesis (RCM) . This step locks the molecule into a biologically active, rigid conformation.

Mechanistic Causality

RCM is driven by the Ruthenium-catalyzed Chauvin mechanism[2]. The Grubbs 2nd Generation Catalyst is preferred here because its N-heterocyclic carbene (NHC) ligand provides high electron density to the ruthenium center, stabilizing the intermediate and allowing for high functional group tolerance (including the secondary amine and ether linkages).

The reaction must be run under high dilution (0.005 M) . Why? Metathesis is an equilibrium process. High dilution kinetically favors intramolecular cyclization (forming the macrocycle) over intermolecular cross-metathesis (forming linear oligomers/polymers). Furthermore, the reaction is driven forward thermodynamically by the irreversible expulsion of volatile ethylene gas[2].

RCM_Mechanism Cat [Ru]=CH2 Active Catalyst Coord Olefin Coordination Cat->Coord + Substrate Metalla Metalla- cyclobutane Coord->Metalla [2+2] Addition Release Cyclo- reversion Metalla->Release Rearrangement Release->Cat - Ethylene + Product

Fig 2: Chauvin mechanism for Ru-catalyzed ring-closing metathesis (RCM).

Self-Validating Protocol: Ring-Closing Metathesis
  • Preparation & Degassing: Dissolve the diene intermediate (1.0 equiv) in anhydrous DCM to a concentration of 0.005 M. Degas the solution by sparging with Argon for 30 minutes.

    • Validation Checkpoint: Oxygen degrades the active ruthenium alkylidene. Strict degassing ensures catalyst longevity and prevents premature termination.

  • Catalyst Addition: Heat the solution to a gentle reflux (40 °C). Add Grubbs 2nd Generation Catalyst (0.05 equiv / 5 mol%) in one portion.

  • Monitoring: Stir at reflux for 2–4 hours.

    • Validation Checkpoint: Monitor via LC-MS. The successful macrocyclization will show a mass shift of exactly -28 Da (loss of ethylene, C₂H₄).

  • Quenching: Add ethyl vinyl ether (50 equiv relative to the catalyst) and stir for 30 minutes. This reacts with the active[Ru]=CHR species to form a stable, inactive Fischer carbene, preventing double-bond isomerization during workup.

  • Purification: Concentrate the mixture and pass through a pad of silica gel to remove ruthenium byproducts before final chromatography.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized empirical parameters for utilizing 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde in the aforementioned workflows.

TransformationReagents & CatalystSolvent & Conc.TempYield RangeFunctional Group Tolerance
Reductive Amination NaBH(OAc)₃ (1.5 eq), AmineDCE (0.2 M)25 °C85–95%Alkenes, Aryl Fluorides, Acetals, Esters
Ring-Closing Metathesis Grubbs II (5 mol%)DCM (0.005 M)40 °C70–90%Amines (if protonated/Boc), Ethers, Amides
Late-Stage SNAr Amine/Thiol Nucleophile, K₂CO₃DMF (0.5 M)90 °C60–85%Alkenes, Ethers, Alcohols, Aliphatics

References

  • [1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • [2] Grubbs, R. H. (2004). Olefin Metathesis. Tetrahedron, 60(34), 7117-7140.[Link]

  • [3] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

Foundational

Core Molecular Properties: Distinguishing Molecular Weight and Exact Mass

An In-depth Technical Guide: Mass Spectrometric Characterization of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde This guide provides a detailed exploration of the fundamental physicochemical properties of 4-(But-3-en-1-ylox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Mass Spectrometric Characterization of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

This guide provides a detailed exploration of the fundamental physicochemical properties of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and drug discovery. For researchers and scientists, the precise determination of a molecule's mass is a cornerstone of its characterization, confirming its elemental composition and identity. This document elucidates the critical distinction between molecular weight and exact mass and presents a comprehensive, field-proven protocol for the empirical determination of its exact mass using High-Resolution Mass Spectrometry (HRMS).

While often used interchangeably in general chemistry, molecular weight and exact mass are distinct concepts crucial for analytical precision.

  • Molecular Weight (or Average Molecular Mass) is a weighted average calculated from the natural abundance of all stable isotopes of each element. It is the value used for stoichiometric calculations in bulk chemical reactions.

  • Exact Mass (or Monoisotopic Mass) is the mass calculated using the mass of the most abundant, stable isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁹F).[1][2] This is the property measured by mass spectrometry, which separates individual ions based on their mass-to-charge ratio.[3]

The molecular formula for 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is C₁₁H₁₁FO₂ . Based on this, we can calculate its properties:

PropertyDefinitionValue
Molecular Formula The number of atoms of each element in a molecule.C₁₁H₁₁FO₂
Molecular Weight The weighted average mass based on natural isotopic abundance.[2][4]194.205 g/mol
Exact Mass The monoisotopic mass calculated from the most abundant isotopes.[1]194.07461 Da

The slight numerical difference between these values underscores the importance of using the correct term and value based on the application—bulk chemistry versus high-precision analytical measurement.

Caption: Chemical Structure of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde.

Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

The definitive method for determining the exact mass of a small molecule is High-Resolution Mass Spectrometry (HRMS).[5] Instruments such as Orbitrap or Time-of-Flight (TOF) mass analyzers provide the necessary resolving power and mass accuracy to distinguish the analyte from isobaric interferences and to confirm its elemental composition with high confidence.[6]

Analytical Workflow

The process involves a systematic workflow from sample preparation to data analysis. The causality is critical: chromatographic separation is performed first to isolate the target compound from any impurities, starting materials, or side-products, ensuring that the mass spectrum acquired is of a pure substance. Ionization is then required to convert the neutral molecule into a charged ion, which is a prerequisite for manipulation and detection in a mass spectrometer.

G cluster_prep Sample Preparation cluster_sep Separation cluster_ms Mass Spectrometry cluster_data Data Analysis node_prep Sample Solubilization Dissolve compound in high-purity solvent (e.g., Acetonitrile/Water). node_lc Liquid Chromatography (LC) Isolate analyte from matrix components using a C18 column. node_prep->node_lc node_ion Ionization (ESI) Generate gas-phase ions (e.g., [M+H]⁺). node_lc->node_ion node_hms node_hms node_ion->node_hms node_data Data Processing Compare measured m/z to theoretical exact mass. Calculate ppm error. node_hms->node_data

Caption: Standard LC-HRMS workflow for small molecule exact mass determination.

Protocol: LC-HRMS Analysis of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

This protocol describes a self-validating system for confirming the identity and elemental composition of the target compound.

1. Sample Preparation & System Suitability

  • Rationale: To ensure the sample is free of particulates and soluble in the mobile phase, preventing system contamination and ensuring efficient ionization.

  • Protocol:

    • Prepare a stock solution of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde at 1 mg/mL in acetonitrile.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile (with 0.1% formic acid). The formic acid is added to promote protonation for positive ion mode analysis.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

2. Liquid Chromatography (LC) Conditions

  • Rationale: To achieve baseline separation of the analyte from potential impurities, ensuring a clean mass spectrum. A standard reversed-phase C18 column is suitable for this moderately polar molecule.

  • Protocol:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system.

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters

  • Rationale: To acquire accurate mass data that enables the determination of the elemental formula. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for small organic molecules. A high resolution setting is critical to discriminate the analyte from other ions with very similar masses.[6][7]

  • Protocol:

    • Instrument: An Orbitrap or Q-TOF based mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Scan Mode: Full Scan.

    • Mass Range: m/z 50 - 500.

    • Resolution: >100,000 FWHM (Full Width at Half Maximum) at m/z 200.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

Data Interpretation and Validation

The trustworthiness of the identification is established through a multi-step validation process grounded in the high accuracy of the HRMS data.

  • Extract Ion Chromatogram (XIC): From the full scan data, an XIC is generated for the theoretical m/z of the protonated molecule, [C₁₁H₁₁FO₂ + H]⁺, which has a calculated exact mass of 195.08218 Da.

  • Mass Spectrum Analysis: The mass spectrum corresponding to the chromatographic peak is examined. The most intense peak in the isotopic cluster should correspond to the monoisotopic ion.

  • Mass Accuracy Calculation: The final validation step is to calculate the mass error in parts-per-million (ppm), which is a normalized measure of mass accuracy. A mass error of <5 ppm is considered strong evidence for the proposed elemental composition.

PPM Error Formula: PPM Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

G A Theoretical Exact Mass [M+H]⁺ = 195.08218 Da B HRMS Measurement Acquire high-resolution spectrum of the analyte peak. A->B D Calculate Mass Error (195.08210 - 195.08218) / 195.08218 * 10^6 = -0.41 ppm A->D C Identify Monoisotopic Peak Observed m/z (e.g., 195.08210 Da) B->C C->D E Compare to Tolerance Is |PPM Error| < 5? D->E F High Confidence Identification Elemental Formula C₁₁H₁₁FO₂ is confirmed. E->F Yes G Identification Rejected Re-evaluate data or sample purity. E->G No

Caption: Logical workflow for the validation of compound identity using HRMS data.

Conclusion

The accurate characterization of a chemical entity like 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is fundamental to its use in research and development. This guide has delineated the essential theoretical difference between molecular weight (194.205 g/mol ) and exact mass (194.07461 Da) and provided a robust, detailed workflow for the experimental confirmation of its elemental composition. By leveraging the power of High-Resolution Mass Spectrometry, researchers can achieve unambiguous identification with a high degree of confidence, a critical step in ensuring the integrity and reproducibility of their scientific work.

References

  • National Institutes of Health (NIH). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC. Retrieved from [Link]

  • Waters Corporation. Advances in Data Independent Acquisition Screening for Small Molecules: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • University of Missouri. Calculating Exact Masses | Mass Spectrometry Facility. Retrieved from [Link]

  • PubMed. (2016, April 15). High-resolution mass spectrometry of small molecules bound to membrane proteins. Retrieved from [Link]

  • Pediaa.Com. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. Retrieved from [Link]

  • Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • University of Colorado, Boulder. Exact Molecular Mass versus Molecular Weight. Retrieved from [Link]

  • Quora. (2020, October 19). What is the difference between exact mass and molecular weight?. Retrieved from [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight : r/Chempros. Retrieved from [Link]

  • Wikipedia. Fluorobenzaldehyde. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Olefin cross-metathesis reactions using 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

An Application Guide to Olefin Cross-Metathesis: Synthesis of Functionalized Benzaldehydes for Drug Discovery Abstract Olefin cross-metathesis (CM) has emerged as a cornerstone of modern organic synthesis, offering a pow...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Olefin Cross-Metathesis: Synthesis of Functionalized Benzaldehydes for Drug Discovery

Abstract

Olefin cross-metathesis (CM) has emerged as a cornerstone of modern organic synthesis, offering a powerful and efficient method for the formation of carbon-carbon double bonds.[1][2] Its broad functional group tolerance and mild reaction conditions make it particularly valuable in the fields of drug discovery and medicinal chemistry.[3] This guide provides a detailed exploration of the application of olefin cross-metathesis using 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde, a versatile building block that combines a reactive terminal olefin with a fluorinated aromatic motif. Such fluorinated compounds are of high interest in pharmaceutical development due to their potential to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6] We will delve into the mechanistic underpinnings of the reaction, strategic considerations for achieving high selectivity, and provide detailed, field-proven protocols for synthesis, purification, and characterization.

The Foundational Principles of Olefin Cross-Metathesis

Olefin metathesis is a catalytic reaction that involves the redistribution of alkene bonds.[7] The process is mediated by a metal carbene complex, which facilitates the cleavage and reformation of C=C double bonds.

The Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism, first proposed by Hérisson and Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps.[2][7] The catalyst, typically a ruthenium-based complex, reacts with an olefin to form a metallacyclobutane intermediate. This intermediate then fragments to release a new olefin and a new metal carbene, which propagates the catalytic cycle. The reaction is often driven to completion by the formation of a volatile byproduct, such as ethylene gas.[7]

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst [Ru]=CH-R¹ (Catalyst) Intermediate1 Metallacyclobutane A Catalyst->Intermediate1 + Olefin 1 Olefin1 R²-CH=CH₂ (Olefin 1) Olefin1->Intermediate1 NewCarbene [Ru]=CH₂ Intermediate1->NewCarbene Retro [2+2] Product1 R²-CH=CH-R¹ (Product 1) Intermediate1->Product1 Intermediate2 Metallacyclobutane B NewCarbene->Intermediate2 + Olefin 2 Olefin2 R³-CH=CH₂ (Olefin 2) Olefin2->Intermediate2 Product2 R³-CH=CH₂ (Regenerated) Intermediate2->Product2 Ethylene (byproduct) NewCarbene2 [Ru]=CH-R³ Intermediate2->NewCarbene2 Retro [2+2] NewCarbene2->Catalyst Cycle Repeats

Caption: The Chauvin mechanism for olefin cross-metathesis.

Catalyst Selection: The Grubbs Legacy

The development of well-defined, air- and moisture-stable ruthenium catalysts by Robert H. Grubbs revolutionized the field.[3]

  • First-Generation Grubbs Catalysts (G-I): These catalysts, featuring tricyclohexylphosphine ligands, are effective for the metathesis of simple, unhindered olefins but show limited reactivity towards more challenging or electron-deficient substrates.[8]

  • Second-Generation Grubbs Catalysts (G-II): The replacement of a phosphine ligand with an N-heterocyclic carbene (NHC) dramatically increases catalytic activity and broadens the substrate scope.[1][9] G-II catalysts are highly efficient for cross-metathesis involving electron-deficient olefins and sterically hindered substrates.[1][8]

  • Hoveyda-Grubbs Catalysts (HG-II): These second-generation catalysts feature a chelating isopropoxystyrene ligand, which enhances their stability and allows for easier removal post-reaction. They are often the preferred choice for their balance of high activity and stability.[10]

A Model for Selectivity

Unlike ring-closing metathesis, which is driven by entropy, cross-metathesis is a more complex equilibrium between the desired cross-product and unwanted homodimers.[3] Achieving high selectivity is paramount. A general model classifies olefins into four types based on their reactivity and propensity to homodimerize.[7][11]

  • Type I: Highly reactive olefins that homodimerize rapidly (e.g., terminal alkenes like our target molecule).

  • Type II: Less reactive olefins, often electron-deficient (e.g., acrylates, acrylonitriles). They homodimerize slowly.[1]

  • Type III: Sterically hindered olefins that are active in metathesis but do not homodimerize.

  • Type IV: Olefins that are inactive towards metathesis (e.g., tetrasubstituted alkenes).

The key to selective cross-metathesis is to react olefins from different classes, particularly a Type I olefin with a Type II or III olefin. [7][11] This strategy minimizes the formation of the Type II/III homodimer, driving the equilibrium towards the desired cross-product.

Selectivity_Model SM1 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde (Type I Olefin) Product_Desired Desired Cross-Product (Selective) SM1->Product_Desired Productive CM Product_Homo1 Homodimer of SM1 (Byproduct) SM1->Product_Homo1 Unproductive Homodimerization SM2 Cross Partner (e.g., Acrylate - Type II Olefin) SM2->Product_Desired Productive CM Product_Homo2 Homodimer of SM2 (Minimized) SM2->Product_Homo2 Slow/Inhibited Homodimerization Catalyst Grubbs II or Hoveyda-Grubbs II Catalyst Catalyst->Product_Desired Productive CM Catalyst->Product_Homo1 Unproductive Homodimerization Catalyst->Product_Homo2 Slow/Inhibited Homodimerization

Caption: Strategy for achieving high selectivity in cross-metathesis.

Protocol: Cross-Metathesis with 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

This protocol details the cross-metathesis of our target Type I olefin with methyl acrylate, a classic Type II olefin partner. The electron-withdrawing nature of the acrylate disfavors its self-metathesis, leading to a high yield of the desired cross-product.[1][9]

Materials and Equipment
Reagent/MaterialPurpose
4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde (SM1)Starting Material (Type I Olefin)
Methyl Acrylate (SM2)Cross-Metathesis Partner (Type II Olefin)
Hoveyda-Grubbs 2nd Gen. CatalystCatalyst
Dichloromethane (DCM), AnhydrousReaction Solvent
Argon or Nitrogen GasInert Atmosphere
Schlenk Flask & ManifoldReaction Vessel for Inert Conditions
TLC plates, GC-MSReaction Monitoring
Tris(hydroxymethyl)phosphine (THMP) or Isocyanide ScavengerRuthenium Quenching/Removal Agent
Silica GelColumn Chromatography Purification
NMR Spectrometer, Mass SpectrometerProduct Characterization

Causality: The use of anhydrous solvent and an inert atmosphere is critical. Ruthenium catalysts, while robust, can be deactivated by oxygen and moisture, leading to lower yields and inconsistent results.

Step-by-Step Experimental Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Substrate (SM1) in anhydrous DCM in a dry Schlenk flask. B 2. Degas Solution (3x vacuum/Ar cycles). A->B C 3. Add Cross Partner (SM2, e.g., Methyl Acrylate). B->C D 4. Add Catalyst (e.g., HG-II, 1-5 mol%). C->D E 5. Stir at RT to 40°C (2-12 hours). D->E F 6. Monitor by TLC/GC-MS until SM1 is consumed. E->F G 7. Quench Reaction (e.g., add ethyl vinyl ether). F->G H 8. Remove Ruthenium (Add scavenger, stir, filter). G->H I 9. Concentrate & Purify (Silica Gel Chromatography). H->I J 10. Characterize Product (NMR, MS, IR). I->J

Caption: A typical experimental workflow for olefin cross-metathesis.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde (1.0 eq). Dissolve in anhydrous dichloromethane (to make a 0.1 M solution).

  • Degassing: Subject the solution to three cycles of vacuum backfilling with argon to ensure all dissolved oxygen is removed. This step is vital for catalyst longevity.

  • Partner Addition: Add methyl acrylate (1.2 - 2.0 eq) to the flask via syringe. Using a slight excess of the less expensive partner can help drive the reaction to completion.[1]

  • Catalyst Addition: Add the Hoveyda-Grubbs 2nd Generation catalyst (0.01 - 0.05 eq) in one portion. The reaction mixture will typically change color upon catalyst addition.

  • Reaction: Stir the mixture at room temperature or gently heat to 40 °C. The optimal temperature depends on the catalyst activity and substrate reactivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (SM1) is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst by reacting with the active carbene.

  • Ruthenium Removal: Add a ruthenium scavenger such as tris(hydroxymethyl)phosphine (THMP), a polar isocyanide, or activated carbon.[12][13] Stir for 1-2 hours, then filter the mixture through a pad of celite or silica gel to remove the majority of the ruthenium complexes. This step is crucial for pharmaceutical applications where metal contamination levels must be extremely low (<5 ppm).[3][14]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-metathesis product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Expected Results & Data

The reaction is expected to produce the E-isomer as the major product, which is thermodynamically favored.[7]

Cross Partner (SM2)Catalyst Loading (mol%)Yield (%)E:Z Ratio
Methyl Acrylate2.085-95%>95:5
Acrylonitrile2.580-90%>95:5
Vinyl Acetate3.075-85%90:10
Styrene1.588-96%85:15

Table reflects typical, expected outcomes for cross-metathesis of a Type I olefin.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst due to exposure to air/moisture; impure solvent or reagents.

    • Solution: Ensure rigorous inert atmosphere techniques. Use freshly purified, anhydrous solvents. Consider increasing catalyst loading or reaction temperature.

  • Formation of Homodimers:

    • Cause: The cross-partner is too reactive (e.g., another Type I olefin).

    • Solution: Choose a partner from a different reactivity class (Type II or III).[11] Increase the equivalents of the partner olefin to favor the cross-reaction statistically.

  • Product Isomerization:

    • Cause: Residual ruthenium species in the purified product can catalyze double bond migration over time.[3]

    • Solution: Implement a thorough ruthenium removal protocol. Ensure the final product is free of metal contaminants.[12][13][15]

  • Difficult Purification:

    • Cause: Similar polarity between the product and byproducts (e.g., homodimers).

    • Solution: Optimize the reaction for higher selectivity to minimize byproduct formation. Explore different solvent systems for chromatography.

Conclusion

The olefin cross-metathesis of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is a robust and highly effective method for synthesizing advanced, functionalized intermediates for drug discovery. By understanding the reaction mechanism, carefully selecting the catalyst and cross-partner based on established reactivity models, and employing meticulous experimental and purification techniques, researchers can reliably access novel molecular architectures. This protocol provides a validated starting point for developing libraries of compounds that leverage the unique properties of fluorinated aromatics, paving the way for the next generation of therapeutics.

References

  • Connon, S. J., & Blechert, S. (2003). Recent Developments in Olefin Cross-Metathesis. Angewandte Chemie International Edition, 42(17), 1900-1923. [Link]

  • University of Illinois Urbana-Champaign. (2008). Olefin Cross Metathesis. [Link]

  • Vougioukalakis, G. C. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Journal of Organic & Inorganic Chemistry. [Link]

  • Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. [Link]

  • Matson, J. B., & Grubbs, R. H. (2008). Olefin Self-Cross-Metathesis Catalyzed by the Second-Generation Grubbs′ Carbene Complex in Room Temperature Ionic Liquids. Organometallics, 27(22), 5874–5877. [Link]

  • Fehrentz, T., & Gademann, K. (2017). Olefin cross metathesis and ring-closing metathesis in polymer chemistry. Polymer Chemistry, 8(17), 2556-2566. [Link]

  • Asymmetric Catalysis. (n.d.). Olefin Metathesis. Master Organic Chemistry. [Link]

  • Gandon, V., et al. (2007). Ruthenium-Catalyzed Cross-Metathesis between Diallylsilanes and Electron-Deficient Olefins. Organic Letters, 9(19), 3719–3722. [Link]

  • Galan, B. R., et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]

  • Grubbs, R. H., et al. (2003). Method for removing metal from the products of olefin metathesis reactions.
  • Galan, B. R., et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]

  • Gawin, R., et al. (2019). Semiheterogeneous Purification Protocol for the Removal of Ruthenium Impurities from Olefin Metathesis Reaction Products Using an Isocyanide Scavenger. Organic Process Research & Development, 23(4), 639–646. [Link]

  • Chemistry LibreTexts. (n.d.). Olefin Metathesis: Catalysts and Catalysis. [Link]

  • Hecht, E. S., & McCulla, R. D. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]

  • Burtscher, D., & Grela, K. (2016). A Standard System of Characterization for Olefin Metathesis Catalysts. Catalysis Science & Technology, 6(1), 84-93. [Link]

  • Copéret, C., et al. (2020). Molecular-level insight in supported olefin metathesis catalysts by combining surface organometallic chemistry, high throughput experimentation, and data analysis. Chemical Science, 11(20), 5226–5234. [Link]

  • Sandford, G., et al. (2008). Elemental Fluorine. Part 21.1 Direct Fluorination of Benzaldehyde Derivatives. Organic Process Research & Development, 12(1), 57–62. [Link]

  • Chatterjee, A. K., & Grubbs, R. H. (2000). Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society, 122(15), 3783–3784. [Link]

  • Grela, K., et al. (2019). Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent. Catalysis Communications, 129, 105739. [Link]

  • Ritter, T., et al. (2006). A Standard System of Characterization for Olefin Metathesis Catalysts. Organometallics, 25(24), 5740–5745. [Link]

  • Connon, S. J., & Blechert, S. (2003). Olefin Cross-Metathesis. Angewandte Chemie International Edition, 42(17), 1900-1923. [Link]

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-25. [Link]

  • Crowe, W. E., & Goldberg, D. R. (1995). New Approaches to Olefin Cross-Metathesis. Journal of the American Chemical Society, 117(18), 5162–5163. [Link]

  • Sarpong, R., et al. (2023). Carbonyl–Olefin Metathesis and Its Application in Natural Product Synthesis. Catalysts, 13(7), 1063. [Link]

  • Meanwell, N. A. (2017). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry. [Link]

  • El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2351. [Link]

  • Plunkett, K. N., et al. (2018). Olefin Metathesis-Based Fluorescent Probes for the Selective Detection of Ethylene in Live Cells. Journal of the American Chemical Society, 140(42), 13572–13576. [Link]

  • Fustero, S., & Haufe, G. (2025). Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts. Communications Chemistry. [Link]

  • Korthals, K. (n.d.). Olefin Cross Metathesis: A Model in Selectivity. Michigan State University. [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Fluorinated Heterocycles from 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

Introduction: The Strategic Role of Fluorinated Heterocycles in Drug Discovery The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Heterocycles in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate.[1][2][3][4] Strategically placed fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism, modulate the acidity (pKa) of nearby functional groups to optimize bioavailability, and enhance binding affinity to target proteins.[1][4] When these advantages are combined with heterocyclic frameworks, which are themselves prevalent in a vast number of pharmaceuticals, the resulting fluorinated heterocycles become exceptionally valuable scaffolds in drug discovery.[5][6][7]

This guide provides a detailed exploration of synthetic pathways to novel fluorinated heterocycles starting from a versatile and strategically designed building block: 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde . This precursor contains three key functional groups ripe for synthetic transformation: an aldehyde for electrophilic activation, a terminal alkene for intramolecular reactions, and a fluorine-substituted aromatic ring that imparts desirable electronic properties.

The primary focus of this application note will be on a robust and efficient Lewis acid-catalyzed intramolecular Prins-type cyclization to generate a fluorinated chromane scaffold, a privileged structure in medicinal chemistry.

Core Synthetic Strategy: Intramolecular Prins-Type Cyclization

The Prins reaction, the acid-catalyzed addition of an aldehyde to an alkene, provides a powerful method for constructing tetrahydropyran rings.[8][9] When applied in an intramolecular fashion, as with our starting material, it offers a direct and atom-economical route to fused heterocyclic systems like chromanes.[10][11]

The general mechanism involves the activation of the aldehyde carbonyl group by a Lewis acid, rendering it highly electrophilic. The tethered alkene then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a key oxocarbenium ion intermediate. This intermediate is subsequently trapped by a nucleophile (often water from the workup or a halide from the Lewis acid) to yield the final, stable heterocyclic product.

Experimental Workflow Overview

The overall process, from starting material to the final fluorinated chromane product, is outlined below. This workflow emphasizes efficiency and control over the key cyclization step.

G SM Starting Material 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde Reaction Lewis Acid-Catalyzed Intramolecular Prins Cyclization SM->Reaction  Anhydrous Solvent  (e.g., DCM) Workup Aqueous Quench & Extraction Reaction->Workup  Reaction Completion  (monitored by TLC) Purification Silica Gel Column Chromatography Workup->Purification Product Final Product 6-Fluoro-4-hydroxychromane derivative Purification->Product Characterization Structural Verification (NMR, MS, IR) Product->Characterization

Caption: High-level experimental workflow for the synthesis of fluorinated chromanes.

Protocol 1: Lewis Acid-Catalyzed Synthesis of 6-Fluoro-4-(hydroxymethyl)chromane

This protocol details the intramolecular cyclization of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde to yield a 6-fluoro-4-(hydroxymethyl)chromane derivative. The choice of Lewis acid is critical for reaction efficiency and selectivity.

Mechanism of Action

The reaction proceeds through a well-defined pathway initiated by Lewis acid coordination to the aldehyde, which enhances its electrophilicity. The tethered butenyl group then attacks the activated carbonyl, leading to cyclization and formation of an oxocarbenium ion. This cation is subsequently trapped by water during the aqueous workup to yield the final chromanol product.

G cluster_0 Reaction Mechanism start Starting Aldehyde + Lewis Acid (LA) activated Activated Aldehyde-LA Complex start->activated Coordination cyclization Intramolecular Nucleophilic Attack activated->cyclization Alkene attacks carbonyl intermediate Oxocarbenium Ion Intermediate cyclization->intermediate trapping Nucleophilic Trapping (H₂O from workup) intermediate->trapping product Final Product: 6-Fluoro-4-(hydroxymethyl)chromane trapping->product

Caption: Mechanistic pathway of the Lewis acid-catalyzed Prins-type cyclization.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde>97%Sigma-AldrichStarting material. Can be synthesized via Williamson ether synthesis.[12][13]
Dichloromethane (DCM), anhydrousDriSolv® or similarMilliporeSigmaEssential to prevent premature quenching of the Lewis acid.
Indium(III) Chloride (InCl₃), anhydrous99.99%Strem ChemicalsEffective Lewis acid for this transformation.[14]
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeFisher ScientificUsed for quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRDrying agent for the organic phase.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Ethyl Acetate & HexanesHPLC GradeVWRMobile phase for chromatography.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde (1.0 g, 4.8 mmol).

  • Solvent Addition: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM). Stir the solution at 0 °C using an ice bath.

    • Expert Insight: Anhydrous conditions are critical. The presence of water can deactivate the Lewis acid catalyst and lead to undesired side reactions or incomplete conversion.

  • Catalyst Addition: To the cooled solution, add anhydrous Indium(III) chloride (InCl₃) (0.21 g, 0.96 mmol, 0.2 equivalents) in one portion.

    • Rationale: InCl₃ is a moisture-tolerant and effective Lewis acid for activating aldehydes in Prins-type cyclizations.[14][15][16] Other Lewis acids like SnCl₄ or TiCl₄ can also be used, but may require more stringent anhydrous conditions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford the pure 6-fluoro-4-(hydroxymethyl)chromane as a colorless oil or white solid.

Expected Results and Characterization
  • Yield: 75-85%

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the chromane skeleton, the methylene protons of the hydroxymethyl group, and the aromatic protons showing splitting patterns consistent with the fluorine substitution.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak corresponding to the fluorine atom on the aromatic ring.

  • Mass Spectrometry (ESI+): A peak corresponding to [M+H]⁺ or [M+Na]⁺ confirming the molecular weight of the product.

Conclusion and Future Directions

The intramolecular Prins-type cyclization of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde provides a highly efficient and direct route to valuable 6-fluoro-chromane scaffolds. This protocol is robust, scalable, and utilizes readily accessible reagents. The resulting fluorinated heterocycle is an excellent starting point for further synthetic elaboration, enabling the development of diverse libraries of compounds for screening in drug discovery programs. Future work could explore enantioselective versions of this cyclization using chiral Lewis acids to access specific stereoisomers, further enhancing the utility of this synthetic strategy.

References

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  • Bess, E. N., & Miller, B. L. (2015). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 8(4), 705-718. Available at: [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4389-4405. Available at: [Link]

  • Hong, S., & Marks, T. J. (2009). Intramolecular Hydroalkoxylation/Cyclization of Alkynyl Alcohols Mediated by Lanthanide Catalysts. Scope and Reaction Mechanism. Journal of the American Chemical Society, 131(2), 743-755. Available at: [Link]

  • Gillard, R. J., & Tice, C. M. (2021). Applications of Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(12), 1836-1840. Available at: [Link]

  • Dzudza, A., & Marks, T. J. (2009). Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. Organic Letters, 11(7), 1523–1526. Available at: [Link]

  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Available at: [Link]

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  • Pal, S., & Giri, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6845-6872. Available at: [Link]

  • Fujita, S., Shibuya, M., & Yamamoto, Y. (2017). Intramolecular Hydroalkoxylation/Reduction and Hydroamination/Reduction of Unactivated Alkynes Using a Silane-Iodine Catalytic System. Synthesis, 49(18), 4199-4204. Available at: [Link]

  • Pal, S., & Giri, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hong, S., & Marks, T. J. (2009). Intramolecular hydroalkoxylation/cyclization of alkynyl alcohols mediated by lanthanide catalysts. Scope and reaction mechanism. Journal of the American Chemical Society, 131(2), 743-755. Available at: [Link]

  • National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]

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  • Conti, P., & Daniele, S. (2025). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry. Available at: [Link]

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  • Luo, J., et al. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Available at: [Link]

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  • Reddy, B. M., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1115-1191. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde. Retrieved from [Link]

  • Ahamad, J., Khatua, R. R., & Khan, F. A. (2025). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. Organic & Biomolecular Chemistry. Available at: [Link]

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  • Li, Y., et al. (2020). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 25(17), 3925. Available at: [Link]

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Sources

Method

Application Note: Orthogonal Bioconjugation via Thiol-Ene Click Chemistry using 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

Executive Summary & Mechanistic Rationale The demand for highly specific, multi-functional bioconjugation strategies has driven the development of heterobifunctional linkers capable of undergoing distinct, non-interferin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The demand for highly specific, multi-functional bioconjugation strategies has driven the development of heterobifunctional linkers capable of undergoing distinct, non-interfering reactions. 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is an advanced building block designed for such orthogonal functionalization.

This molecule features three critical design elements:

  • Terminal Alkene (But-3-en-1-yloxy): Serves as an ideal substrate for radical-mediated thiol-ene click chemistry. This reaction is highly efficient, bioorthogonal, and proceeds rapidly under mild aqueous conditions without generating toxic byproducts[1].

  • Aldehyde Group: Provides an orthogonal handle that remains completely inert during the radical thiol-ene process. Post-click, it can be utilized for oxime ligation, hydrazone formation, or reductive amination[2].

  • Fluorine Substitution: The electronegative fluorine atom ortho to the ether linkage inductively stabilizes the molecule against metabolic degradation (e.g., CYP450 cleavage). More importantly, it provides a highly sensitive, background-free 19 F NMR handle, allowing researchers to monitor reaction kinetics in complex biological mixtures without relying on destructive purification steps.

Quantitative Parameters & Reaction Kinetics

To ensure reproducibility, the following table summarizes the optimized empirical data for both orthogonal reaction phases.

Reaction PhaseTarget Functional GroupReagents & CatalystsOptimal ConditionsReaction TimeExpected Conversion
Phase 1: Thiol-Ene Click Terminal AlkeneR-SH (1.1 eq), LAP (1-2 mM)365 nm UV (10 mW/cm²), aqueous buffer10 - 15 mins> 95%
Phase 2: Oxime Ligation AldehydeR'-ONH₂ (1.2 eq), Aniline (10 mM)pH 4.5 - 6.0, 25 °C1 - 2 hours> 90%

Orthogonal Conjugation Workflow

Workflow Linker 4-(But-3-en-1-yloxy)- 3-fluorobenzaldehyde ThiolEne Step 1: Thiol-Ene Click LAP Initiator, 365 nm UV Linker->ThiolEne + R-SH (Thiol) Intermediate Thioether Intermediate (Intact Aldehyde) ThiolEne->Intermediate Anti-Markovnikov Addition Oxime Step 2: Oxime Ligation Aminooxy-Payload, pH 5.0 Intermediate->Oxime + R'-O-NH2 Product Dual-Functionalized Bioconjugate Oxime->Product Stable Oxime Linkage

Two-step orthogonal bioconjugation workflow utilizing thiol-ene click and oxime ligation.

Self-Validating Experimental Protocols

Protocol A: Photoinitiated Thiol-Ene Bioconjugation

This protocol details the conjugation of a thiol-bearing biomolecule (e.g., a cysteine-containing peptide or PEG-SH) to the terminal alkene.

Causality of Reagent Selection: We utilize LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) rather than traditional initiators like Irgacure 2959. LAP possesses a higher molar extinction coefficient at 365 nm and superior water solubility, allowing for rapid radical generation at lower UV intensities, thereby preventing phototoxic damage to sensitive biological payloads[3].

Step-by-Step Methodology:

  • Initiator Preparation: Dissolve LAP in degassed PBS (pH 7.4) to a stock concentration of 10 mM. Note: Degassing the buffer removes dissolved oxygen, which acts as a radical scavenger and can prematurely terminate the thiol-ene chain reaction[4].

  • Reaction Assembly: In a UV-transparent vial, combine 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde (1.0 eq, 100 µM) and the thiol-bearing substrate (1.1 eq, 110 µM). Add the LAP stock to achieve a final initiator concentration of 1.0 mM.

  • Photo-Irradiation: Expose the sealed vial to a 365 nm LED light source (approx. 10 mW/cm²) for 10 to 15 minutes at room temperature. The UV light cleaves LAP to generate carbon-centered radicals, which abstract a hydrogen from the thiol. The resulting thiyl radical attacks the terminal alkene via an anti-Markovnikov addition[5].

  • System Validation (Ellman’s Assay): To verify completion, withdraw a 10 µL aliquot and mix with DTNB (Ellman's reagent). The absence of a yellow chromophore (measured at 412 nm) confirms the complete consumption of the free thiol, self-validating the success of Phase 1.

Protocol B: Orthogonal Oxime Ligation

Following the thiol-ene click, the preserved aldehyde is utilized to tether a second functional group (e.g., an aminooxy-fluorophore or drug payload).

Causality of Reagent Selection: Oxime bonds are chosen over standard imines due to their enhanced hydrolytic stability under physiological conditions. We employ aniline as a nucleophilic catalyst. Aniline rapidly attacks the aldehyde to form a highly reactive Schiff base intermediate, which is subsequently displaced by the aminooxy payload, accelerating the reaction kinetics by orders of magnitude[2].

Step-by-Step Methodology:

  • pH Adjustment: Adjust the thioether intermediate solution from Protocol A to pH 5.0 using a 100 mM Sodium Acetate buffer. Note: Mildly acidic conditions are required to protonate the aldehyde oxygen (increasing electrophilicity) without fully protonating the incoming aminooxy nucleophile[2].

  • Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 10 mM.

  • Payload Conjugation: Add the aminooxy-functionalized payload (1.2 eq) to the mixture. Stir gently and incubate at 25 °C for 1 to 2 hours.

  • System Validation ( 19 F NMR & LC-MS): Analyze the crude mixture via LC-MS to confirm the exact mass shift corresponding to the loss of water and formation of the oxime. Concurrently, utilize 19 F NMR; the conversion of the electron-withdrawing aldehyde to an oxime will induce a distinct chemical shift in the adjacent fluorine atom, providing a quantitative, non-destructive readout of conjugation efficiency.

Sources

Application

Application Note: Preparation of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde via Williamson Ether Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Intermediate synthesis for ring-closing metathesis (RCM), Claisen rearrangements, and the development of PDE4 inhibitors (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Intermediate synthesis for ring-closing metathesis (RCM), Claisen rearrangements, and the development of PDE4 inhibitors (e.g., Roflumilast analogs)[1].

Executive Summary

The synthesis of highly functionalized aryl ethers is a cornerstone of modern medicinal chemistry. 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is a versatile synthetic intermediate featuring three distinct reactive handles: an aldehyde for condensation/olefination, a terminal alkene for cross-coupling or metathesis, and a fluorinated aromatic ring that modulates lipophilicity and metabolic stability.

This application note details a highly optimized, scalable protocol for the preparation of this compound via a classic Williamson ether synthesis. By reacting 3-fluoro-4-hydroxybenzaldehyde with 4-bromo-1-butene under mildly basic conditions, the target molecule is obtained with high regioselectivity and yield.

Mechanistic Grounding & Causal Logic

The Williamson ether synthesis operates via an SN​2 (bimolecular nucleophilic substitution) mechanism. To ensure a self-validating and high-yielding protocol, the reaction conditions must be carefully tuned to favor SN​2 over competing pathways (such as E2 elimination of the alkyl halide).

  • Base Selection (Potassium Carbonate, K2​CO3​ ): 3-Fluoro-4-hydroxybenzaldehyde has a lower pKa (~8.0) than unsubstituted phenol due to the electron-withdrawing nature of the fluorine atom and the para-aldehyde group. A mild base like K2​CO3​ is perfectly calibrated to quantitatively deprotonate the phenol to its phenoxide anion without being strong enough to induce E2 elimination of the primary alkyl halide[2].

  • Solvent Selection (Dimethylformamide, DMF): DMF is a polar aprotic solvent. It strongly solvates the potassium cation ( K+ ), leaving the phenoxide nucleophile "naked" and highly reactive. This significantly lowers the activation energy barrier for the SN​2 attack[3].

  • Electrophile (4-Bromo-1-butene): The primary bromide is an excellent substrate for SN​2 displacement. The terminal olefin is unreactive under these basic conditions, preserving the functional group for downstream applications[4].

Experimental Workflow Visualization

The following diagram illustrates the critical stages of the synthetic workflow, from reagent activation to final purification.

Workflow N1 3-Fluoro-4-hydroxybenzaldehyde + K2CO3 in DMF N2 Deprotonation (Phenoxide Formation) N1->N2 Stir 30 min, RT N3 Addition of 4-Bromo-1-butene (Dropwise) N2->N3 Electrophile Intro N4 Heating (70-80°C) SN2 Alkylation N3->N4 16-24 hours N5 Aqueous Quench & Extraction (EtOAc / H2O) N4->N5 Cool to RT N6 Purification (Silica Gel Chromatography) N5->N6 Organic Layer N7 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde (Pure Target) N6->N7 Hexane/EtOAc Gradient

Figure 1: Step-by-step experimental workflow for the Williamson ether synthesis of the target compound.

Materials and Reagents

The following table summarizes the quantitative data and stoichiometry for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Fluoro-4-hydroxybenzaldehyde140.111.01.40 gNucleophile Precursor
4-Bromo-1-butene (Density: 1.33 g/mL)135.001.21.62 g (1.22 mL)Electrophile
Potassium Carbonate ( K2​CO3​ )138.212.02.76 gBase
N,N-Dimethylformamide (DMF)73.09-20.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11-As neededExtraction Solvent
Brine (Sat. NaCl) / Distilled H2​O --As neededAqueous Wash

Note: Ensure K2​CO3​ is finely powdered and anhydrous for optimal deprotonation kinetics.

Detailed Experimental Protocol

This protocol is designed as a self-validating system; intermediate checks (like TLC monitoring) are embedded to ensure procedural integrity.

Step 1: Phenoxide Generation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3-fluoro-4-hydroxybenzaldehyde (1.40 g, 10.0 mmol) and anhydrous K2​CO3​ (2.76 g, 20.0 mmol) to the flask.

  • Suspend the solids in anhydrous DMF (20.0 mL) under an inert atmosphere (Nitrogen or Argon).

  • Stir the suspension at room temperature (20–25 °C) for 30 minutes.

    • Causality Check: The solution will typically transition to a deeper yellow/orange color, confirming the generation of the highly conjugated phenoxide anion.

Step 2: Alkylation
  • Using a syringe, add 4-bromo-1-butene (1.22 mL, 12.0 mmol) dropwise over 5 minutes.

    • Causality Check: Dropwise addition prevents localized high concentrations of the alkyl halide, minimizing the risk of dialkylation or oligomerization side reactions.

  • Transfer the flask to a pre-heated oil bath set to 70–80 °C. Stir vigorously for 16 to 24 hours[2].

Step 3: Reaction Monitoring
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1 v/v) solvent system.

    • Validation: The starting phenol will appear as a lower Rf​ spot (highly polar due to the -OH group), while the ether product will migrate significantly higher. Visualize using UV light (254 nm) and a KMnO4​ stain (which will rapidly oxidize the terminal alkene of the product, turning the spot yellow against a purple background).

Step 4: Workup and Extraction
  • Once TLC confirms the consumption of the starting material, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL).

  • Critical Step: Combine the organic layers and wash extensively with distilled water ( 5×50 mL) followed by brine (50 mL).

    • Causality Check: DMF is highly miscible with both water and organic solvents. Repeated aqueous washing (or washing with a 5% aqueous LiCl solution) is mandatory to partition the DMF out of the organic layer.

  • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification
  • Purify the crude oil via flash column chromatography on silica gel.

  • Elute with a gradient of Hexane to Hexane:EtOAc (9:1 to 4:1).

  • Pool the product-containing fractions and concentrate in vacuo to afford 4-(but-3-en-1-yloxy)-3-fluorobenzaldehyde as a pale yellow to colorless oil.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized compound, the following spectroscopic signatures should be expected:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ ~9.85 (s, 1H) - Aldehyde proton.

    • δ ~7.60 - 7.00 (m, 3H) - Aromatic protons (splitting heavily influenced by 19F coupling).

    • δ ~5.90 (ddt, 1H) - Internal alkene proton ( −CH= ).

    • δ ~5.20 - 5.10 (m, 2H) - Terminal alkene protons ( =CH2​ ).

    • δ ~4.15 (t, 2H) - Methylene protons adjacent to oxygen ( −OCH2​− ).

    • δ ~2.60 (qt, 2H) - Allylic methylene protons ( −CH2​− ).

  • 19 F NMR (376 MHz, CDCl3​ ):

    • Expect a distinct multiplet around δ -133 to -135 ppm, characteristic of an aryl fluoride ortho to an ether linkage.

References

  • Wiley Online Library. Practical Synthetic Organic Chemistry: Aliphatic Nucleophilic Substitution. Wiley. Available at:[Link][3]

  • RSC Publishing. Design and Synthesis of Potent Macrocyclic HIV-1 Protease Inhibitors Involving P1-P2 Ligands. Organic & Biomolecular Chemistry. Available at:[Link][4]

  • Publikationsserver der Universität Regensburg. Solid-Phase Synthesis of Peptide – Metal-Complex Conjugates. University of Regensburg. Available at:[Link][2]

Sources

Method

Using 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde as a precursor in drug discovery

Application Note: 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde as a Strategic Precursor for Macrocyclic Kinase Inhibitors Executive Summary Macrocyclization has emerged as a transformative strategy in modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde as a Strategic Precursor for Macrocyclic Kinase Inhibitors

Executive Summary

Macrocyclization has emerged as a transformative strategy in modern drug discovery, particularly for addressing target selectivity and overcoming acquired resistance in kinase inhibitors[1]. The compound 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is a highly specialized, bifunctional building block designed specifically for the divergent synthesis of macrocyclic scaffolds. By combining a reactive electrophilic handle (aldehyde), a terminal olefin for ring-closing metathesis (RCM), and a strategically positioned fluorine atom, this precursor enables the rapid construction of 12- to 14-membered macrocycles akin to next-generation therapeutics like lorlatinib[1].

Structural Rationale & Causality (E-E-A-T)

In medicinal chemistry, every atom must justify its presence. The architecture of this precursor is engineered for both synthetic efficiency and biological efficacy:

  • The Aldehyde Handle : Serves as a versatile lynchpin. Through reductive amination, it allows for the modular attachment of various hinge-binding heterocycles (e.g., aminopyrazoles or aminopyridines).

  • The 3-Fluoro Substituent : The incorporation of fluorine is a hallmark of rational drug design[2]. Positioned ortho to the ether linkage, the highly electronegative fluorine atom lowers the pKa of the ether oxygen, reducing its liability to oxidative dealkylation by cytochrome P450 enzymes. Furthermore, stereoelectronic repulsion between the fluorine lone pairs and the ether oxygen biases the conformation of the butenyl chain, pre-organizing the molecule into a pseudo-cyclic state. This pre-organization drastically lowers the entropic penalty during the subsequent macrocyclization step[2].

  • The 4-(But-3-en-1-yloxy) Chain : Provides a four-carbon tether terminating in an alkene. When coupled with an allyl-functionalized counterpart, it perfectly sets up an RCM reaction to form medium-to-large rings, which are optimal for occupying the ATP-binding pocket of kinases like ALK and ROS1[1].

Experimental Workflows & Methodologies

The synthesis of a macrocyclic kinase inhibitor from this precursor involves a robust three-step sequence: Reductive Amination, Amide Coupling, and Ring-Closing Metathesis.

Workflow A 4-(But-3-en-1-yloxy)- 3-fluorobenzaldehyde B Reductive Amination (NaBH(OAc)3, DCE) A->B C Secondary Amine Intermediate B->C D Amide Coupling (HATU, Allyl-Acid) C->D E Linear Diene Precursor D->E F Ring-Closing Metathesis (Hoveyda-Grubbs II) E->F G Macrocyclic Kinase Inhibitor F->G

Diagram 1: Retrosynthetic logic and chemical workflow for macrocycle synthesis.

Protocol 1: Reductive Amination (Self-Validating System)

Objective: Couple the benzaldehyde precursor with a primary amine to form a secondary benzylamine. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the starting aldehyde to an alcohol, ensuring high chemoselectivity.

  • Initiation : In an oven-dried flask under nitrogen, dissolve 4-(but-3-en-1-yloxy)-3-fluorobenzaldehyde (1.0 equiv) and the target primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalysis : Add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation. Stir at room temperature for 2 hours. Validation Step: An aliquot analyzed by LC-MS must show complete consumption of the amine and formation of the iminium mass [M+H]+ before proceeding.

  • Reduction : Add NaBH(OAc)3 (1.5 equiv) in portions. Stir for an additional 4 hours.

  • Workup : Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over Na2SO4, and concentrate. Purify via flash chromatography to yield the secondary amine.

Protocol 2: Amide Coupling

Objective: Attach an allyl-functionalized carboxylic acid to the secondary amine to form the linear diene precursor. Causality: HATU is utilized as the coupling reagent because secondary benzylamines are highly sterically hindered. HATU generates a highly reactive HOAt ester intermediate that forces the difficult coupling to completion.

  • Pre-activation : Dissolve the allyl-carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.1 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 15 minutes.

  • Coupling : Add the secondary amine from Protocol 1 (1.0 equiv) dissolved in a minimal amount of DMF. Stir at room temperature for 12 hours.

  • Isolation : Dilute with water, extract with ethyl acetate, wash extensively with 5% aqueous LiCl (to remove residual DMF), dry, and purify to isolate the linear diene.

Protocol 3: Ring-Closing Metathesis (RCM)

Objective: Cyclize the linear diene into the final macrocyclic scaffold. Causality: RCM is highly concentration-dependent. High dilution (0.002 M) is mandatory to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization)[3]. Hoveyda-Grubbs 2nd Generation catalyst is chosen for its superior thermal stability and tolerance to coordinating heteroatoms (like the basic amide and ether oxygen)[3].

  • Preparation : Dissolve the linear diene (1.0 equiv) in anhydrous, degassed DCE to achieve a strict concentration of 0.002 M.

  • Heating : Heat the solution to 80 °C under a continuous argon sparge to drive off volatile ethylene gas, pushing the equilibrium forward.

  • Catalyst Addition : Add Hoveyda-Grubbs 2nd Generation catalyst (10 mol%) as a solution in DCE via syringe pump over 1 hour to maintain a low active catalyst concentration, further preventing dimerization.

  • Reaction : Reflux for 4 hours. Validation Step: TLC should indicate the complete disappearance of the starting material.

  • Scavenging : Cool to room temperature, add a ruthenium scavenger (e.g., Si-Thiol or DMSO), stir for 12 hours, filter, and purify via preparative HPLC to yield the macrocycle.

Data Presentation: RCM Optimization

The success of macrocyclization is highly dependent on reaction conditions. The table below summarizes the optimization causality for the RCM step of this specific scaffold.

EntryCatalyst (10 mol%)SolventConc. (M)Temp (°C)Yield (%)E/Z RatioMechanistic Observation
1Grubbs 1st GenDCM0.0140<10N/ACatalyst decomposes; poor initiation.
2Grubbs 2nd GenDCM0.0140351:1Significant intermolecular oligomerization.
3Hoveyda-Grubbs IIDCE0.0180552:1Improved initiation, but oligomers persist.
4 Hoveyda-Grubbs II DCE 0.002 80 88 4:1 High dilution strictly favors intramolecular RCM.

Biological Application: Targeting Kinase Resistance

Once synthesized, macrocycles derived from 4-(but-3-en-1-yloxy)-3-fluorobenzaldehyde exhibit profound biological activity. The conformational rigidity imposed by the macrocycle allows the drug to bind the ATP pocket of mutant kinases (e.g., ALK L1196M) with minimal entropic loss, while the fluorine atom enhances metabolic half-life and membrane permeability[1].

Pathway cluster_pathways Downstream Signaling Cascades Drug Macrocyclic Inhibitor (e.g., Lorlatinib analog) Target Mutant Kinase (ALK / ROS1) Drug->Target ATP-competitive Inhibition PI3K PI3K / AKT Survival Pathway Target->PI3K Blocked Phosphorylation MAPK RAS / MAPK Proliferation Pathway Target->MAPK Blocked Phosphorylation Apoptosis Tumor Cell Apoptosis & Growth Arrest PI3K->Apoptosis Induced by inhibition MAPK->Apoptosis Induced by inhibition

Diagram 2: Biological signaling pathway inhibition by the synthesized macrocycle.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen.[Link]

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). "Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides." Journal of the American Chemical Society.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde during storage

Topic: Preventing Oxidation of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde Welcome to the Technical Support Center for advanced organic building blocks. This guide provides drug development professionals and synthetic chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Oxidation of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

Welcome to the Technical Support Center for advanced organic building blocks. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols for the storage and handling of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde .

Because this molecule features three distinct reactive sites—an aromatic aldehyde, an electron-withdrawing fluoro substituent, and a terminal alkene ether—it requires stringent storage conditions to prevent rapid degradation.

Mechanistic Insights: The Causality of Degradation

To effectively protect a molecule, you must first understand how it degrades. The primary vulnerability of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is the autoxidation of the aldehyde group to a carboxylic acid.

  • The Aldehyde Vulnerability: Autoxidation is a radical chain reaction. Trace transition metals or ambient UV/visible light homolytically cleave the weak aldehydic C–H bond (BDE ~88 kcal/mol), generating an acyl radical. This radical rapidly reacts with triplet oxygen ( O2​ ) to form an acylperoxy radical, which subsequently abstracts a hydrogen atom from another aldehyde molecule to form a peracid[1]. The peracid then reacts with a second equivalent of the aldehyde to yield two molecules of carboxylic acid[1].

  • The 3-Fluoro Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect. While this slightly destabilizes the intermediate acyl radical (marginally slowing the initiation phase compared to electron-rich benzaldehydes), the highly electrophilic nature of the carbonyl carbon makes it extremely reactive once the peracid is formed.

  • The Alkene-Ether Vulnerability: While the terminal alkene is relatively stable to simple air exposure, the allylic and α -ether C–H bonds are susceptible to hydrogen abstraction. If stored in oxygen-rich environments, these positions can slowly form hydroperoxides, which act as internal radical initiators for the aldehyde autoxidation.

Autoxidation Pathway & Intervention Points

Autoxidation Aldehyde Aldehyde (R-CHO) Initiation Initiation (Light / Trace Metals) Aldehyde->Initiation AcylRadical Acyl Radical (R-C•=O) Initiation->AcylRadical PeroxyRadical Acylperoxy Radical (R-C(=O)OO•) AcylRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) Oxygen->PeroxyRadical Peracid Peracid (R-C(=O)OOH) PeroxyRadical->Peracid + Aldehyde CarboxylicAcid Carboxylic Acid (R-COOH) Peracid->CarboxylicAcid + Aldehyde Argon Argon Atmosphere Argon->Oxygen Displaces AmberVial Amber Glass Vial AmberVial->Initiation Blocks BHT BHT Antioxidant BHT->PeroxyRadical Quenches

Caption: Aldehyde autoxidation pathway and targeted points of intervention during storage.

Quantitative Storage Parameters

To arrest the kinetic mechanisms of degradation, adhere strictly to the parameters outlined below.

ParameterOptimal ConditionAcceptable RangeMechanistic Rationale
Temperature -20°C2°C to 8°CReduces the kinetic energy available for radical propagation and peracid formation[2].
Atmosphere Argon (Ar)Nitrogen ( N2​ )Displaces O2​ . Argon is denser than air and forms a heavier protective blanket over the liquid/oil[2].
Light Exposure 0 Lux (Amber Glass)Dim ambient lightPrevents photochemical homolytic cleavage of trace peroxides or aldehydic C-H bonds[3].
Antioxidant 100–250 ppm BHTNone (if incompatible)Butylated hydroxytoluene (BHT) intercepts and quenches acylperoxy radicals by hydrogen atom transfer[4].
Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . It includes built-in analytical checks to ensure the compound is protected before storage and verified before subsequent use.

Phase 1: Pre-Storage Preparation & Purging

  • Purity Verification: Before storage, run a quick 1H -NMR. Ensure the aldehyde proton peak (~10.0 ppm) is sharp and there is no broad carboxylic acid peak (~11.0–12.0 ppm). Logic: Storing already-oxidized material accelerates further degradation via autocatalysis.

  • Solvent Evaporation: Remove all trace solvents under high vacuum. If the compound must be stored in solution, never use uninhibited THF or diethyl ether , as they form peroxides that rapidly oxidize aldehydes[4].

  • Transfer: Transfer the neat oil into a dry, amber glass vial equipped with a PTFE-lined septum cap.

  • Inert Gas Purging: Connect an Argon line with a needle to the septum. Insert a smaller bleed needle to allow gas to escape. Purge the headspace gently for 3–5 minutes.

  • Seal Integrity Check (Validation): Remove the bleed needle first, wait 2 seconds to allow slight positive pressure to build inside the vial, and then remove the Argon needle. If utilizing a Schlenk line bubbler, you should observe a momentary dip in the oil level of the bubbler, confirming positive pressure in the vial.

  • Storage: Wrap the cap in Parafilm and immediately transfer to a -20°C freezer[3].

Phase 2: Post-Storage Validation (Before Next Use)

  • Equilibration: Allow the sealed vial to warm to room temperature before opening. Logic: Opening a cold vial causes atmospheric moisture to condense on the compound, leading to hydration of the electrophilic fluorobenzaldehyde.

  • TLC Validation: Spot the compound on a silica TLC plate (Eluent: 8:2 Hexanes:Ethyl Acetate). A spot remaining at the baseline under UV light (254 nm) confirms the presence of the oxidized carboxylic acid byproduct. If the baseline is clean, the material is safe to use.

Troubleshooting & FAQs

Q: My 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde was originally a clear oil, but it has turned into a viscous white solid. What happened? A: The compound has undergone autoxidation. The pure aldehyde is an oil, but the resulting 4-(but-3-en-1-yloxy)-3-fluorobenzoic acid is a solid due to strong intermolecular hydrogen bonding between the carboxyl groups. This indicates a failure in the inert atmosphere seal or prolonged exposure to ambient air[1].

Q: Can I rescue oxidized material, or do I need to discard it? A: You can easily rescue the unreacted aldehyde via an acid-base extraction.

  • Dissolve the degraded mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • The carboxylic acid impurity will deprotonate and partition into the aqueous layer, while the pure aldehyde remains in the organic layer.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Q: I am storing the compound as a stock solution in THF. Is this safe? A: No, unless the THF is specifically stabilized. Tetrahydrofuran (THF) rapidly forms hydroperoxides upon exposure to air. These peroxides will quantitatively oxidize your aldehyde to the carboxylic acid. If you must use THF, ensure it is freshly distilled from sodium/benzophenone or stabilized with 250 ppm BHT[4].

Q: Does the terminal alkene in the but-3-en-1-yloxy chain require specific protection? A: While terminal alkenes can undergo polymerization or epoxidation, the activation energy for these processes is significantly higher than for aldehyde autoxidation. By protecting the aldehyde (Argon, -20°C, darkness), you inherently protect the alkene and the ether linkage from radical attack[2].

References
  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications, 2014. URL:[Link]

  • Solid-Phase Synthesis of Sequence-Defined Informational Oligomers. Journal of Organic Chemistry (via PMC), 2020. URL:[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 4-(But-3-en-1-yloxy)-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde .

This molecule is typically synthesized via a Williamson ether synthesis, coupling 3-fluoro-4-hydroxybenzaldehyde with 4-bromo-1-butene[1]. However, the presence of two electron-withdrawing groups (the ortho-fluorine and para-aldehyde) significantly stabilizes the intermediate phenoxide, reducing its nucleophilicity[2]. Consequently, standard alkylation conditions often result in sluggish kinetics, incomplete conversion, or competing elimination side-reactions. This guide provides a self-validating protocol, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield synthesis[3].

Part 1: Quantitative Condition Optimization

To establish the most efficient synthetic route, it is critical to understand how base selection, solvent polarity, and catalytic additives influence the reaction trajectory. The table below summarizes the optimization parameters, demonstrating why our recommended protocol utilizes a mild base and Finkelstein catalysis[4].

BaseSolventTemp (°C)AdditiveMechanistic ImpactYield (%)Primary Observation
NaOH (aq)EtOH80NonePromotes E2 elimination< 40%Substantial 1,3-butadiene gas evolution; Cannizzaro side-products.
K₂CO₃Acetone56NoneWeak solvation of K⁺65%Sluggish kinetics; significant unreacted starting material.
K₂CO₃DMF70None"Naked" phenoxide formation78%Good conversion; minor thermal degradation.
K₂CO₃ DMF 65 KI (0.1 eq) Finkelstein Catalysis 92% Rapid SN2 conversion; clean TLC profile.
Cs₂CO₃ MeCN 60 KI (0.1 eq) Enhanced Solubility 94% Optimal; highly scalable and mild.
Part 2: Core Experimental Workflow

The following step-by-step methodology is engineered as a self-validating system. Each phase includes observable checkpoints to ensure the reaction is proceeding correctly.

Workflow Start 3-Fluoro-4-hydroxybenzaldehyde + K2CO3 + DMF Deprotonation Phenoxide Formation (Stir 30 min, RT) Start->Deprotonation Alkylation Add 4-bromo-1-butene + KI (0.1 eq) Deprotonation->Alkylation Heating Heat to 65°C (Monitor via TLC) Alkylation->Heating Workup Aqueous Work-up (H2O/LiCl wash) Heating->Workup Full Conversion Purification Silica Gel Chromatography (Hexane:EtOAc) Workup->Purification Product Pure 4-(But-3-en-1-yloxy) -3-fluorobenzaldehyde Purification->Product

Workflow for the optimized Williamson ether synthesis of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde.

Step-by-Step Protocol
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen (N₂) to prevent auto-oxidation of the aldehyde.

  • Phenoxide Generation: Add 3-fluoro-4-hydroxybenzaldehyde (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol) to the flask. Suspend the mixture in 30 mL of anhydrous DMF[3]. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition from colorless/pale yellow to a vibrant, deep yellow, confirming the formation of the phenoxide anion.

  • Catalyst and Electrophile Addition: Add Potassium Iodide (KI) (0.1 equiv, 1 mmol) followed by 4-bromo-1-butene (1.3 equiv, 13 mmol) via syringe.

  • Alkylation: Heat the reaction mixture to 65°C using an oil bath. Stir vigorously for 4–6 hours[5].

    • Validation Checkpoint (TLC): Monitor the reaction using TLC (Eluent: 3:1 Hexanes:Ethyl Acetate). The starting phenol is highly polar and will stay near the baseline (Rf ~0.2), while the desired ether product will migrate significantly higher (Rf ~0.6) under UV light (254 nm).

  • Aqueous Work-up: Once TLC confirms the consumption of the starting material, cool the mixture to room temperature. Quench by adding 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL) followed by brine (50 mL). This is mandatory to completely partition and remove residual DMF from the organic phase.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc) to yield the pure product.

Part 3: Troubleshooting Guide & Logic Tree

When scaling up or modifying conditions, researchers frequently encounter specific failure modes. Use the logic tree and the detailed guide below to diagnose and resolve these issues.

Troubleshooting Issue Sub-optimal Yield or Impure Product Symp1 Symptom: Unreacted Phenol (Low Conversion) Issue->Symp1 Symp2 Symptom: Gas Evolution (Elimination) Issue->Symp2 Symp3 Symptom: Polar Impurities (Oxidation) Issue->Symp3 Diag1 Cause: Reduced Nucleophilicity Due to EWGs (-F, -CHO) Symp1->Diag1 Diag2 Cause: E2 Competition from Strong Base Symp2->Diag2 Diag3 Cause: Cannizzaro Reaction or Auto-oxidation Symp3->Diag3 Sol1 Solution: Add 0.1 eq KI (Finkelstein Catalysis) Diag1->Sol1 Sol2 Solution: Use Milder Base (K2CO3 or Cs2CO3) Diag2->Sol2 Sol3 Solution: Strict Anhydrous Conditions & N2 Diag3->Sol3

Diagnostic logic tree for troubleshooting the synthesis of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde.

Diagnostic Q&A

Q: My reaction stalls at 50% conversion, and I see a large amount of unreacted 3-fluoro-4-hydroxybenzaldehyde on the TLC plate. How do I drive it to completion? A: This is a kinetic issue. The fluorine atom and the aldehyde group withdraw electron density from the phenoxide oxygen, making it a relatively poor nucleophile[1]. If you are not already doing so, you must add a catalytic amount of Potassium Iodide (KI) (0.1 to 0.2 equivalents). KI facilitates an in situ Finkelstein reaction, converting 4-bromo-1-butene into 4-iodo-1-butene[4]. Because iodide is a vastly superior leaving group compared to bromide, it lowers the activation energy of the SN2 transition state, allowing the weakly nucleophilic phenoxide to react rapidly.

Q: I am observing bubbling/gas evolution during the reaction, and my isolated yield is very low (<40%). What is happening? A: You are likely observing the E2 elimination of 4-bromo-1-butene, which generates volatile 1,3-butadiene gas[2]. This occurs when the base used is too strong (e.g., NaOH, KOH, or NaH) or the reaction temperature exceeds 80°C. To fix this, switch to a milder, non-nucleophilic base like K₂CO₃ or Cs₂CO₃, and strictly maintain the reaction temperature between 60°C and 65°C.

Q: My NMR shows the correct ether linkage, but the aldehyde peak (~9.8 ppm) is missing, and I have highly polar impurities. What went wrong? A: The aldehyde moiety is highly sensitive to oxidation and disproportionation. If your solvent is not strictly anhydrous, or if you are using an aqueous base, the aldehyde can undergo a Cannizzaro-type reaction or auto-oxidize to the corresponding carboxylic acid. Ensure you are using anhydrous DMF or Acetonitrile, and always run the reaction under an inert Nitrogen or Argon atmosphere.

Part 4: Mechanistic FAQs

Why do we use DMF instead of a cheaper solvent like Ethanol? In a Williamson ether synthesis, the choice of solvent dictates the availability of the nucleophile. Protic solvents like Ethanol form strong hydrogen bonds with the phenoxide oxygen, effectively "caging" it and drastically reducing its nucleophilicity. Polar aprotic solvents like DMF or Acetonitrile solvate the potassium cation (K⁺) but leave the phenoxide anion "naked" and highly reactive, which is mandatory when dealing with a deactivated phenol like 3-fluoro-4-hydroxybenzaldehyde[1].

Can I substitute 4-chloro-1-butene for 4-bromo-1-butene to save costs? Yes, but with a strict caveat. The chloride ion is a poor leaving group, and the reaction will essentially stall under standard conditions. If you use 4-chloro-1-butene, you must increase the KI catalyst loading to a full 1.0 equivalent to ensure complete conversion to the reactive iodide intermediate, and you may need to extend the reaction time to 12–18 hours.

Why is a LiCl wash specified in the work-up? DMF is highly water-miscible but also has a strong affinity for Ethyl Acetate, making it notoriously difficult to remove via standard water washes. A 5% aqueous Lithium Chloride (LiCl) solution alters the ionic strength of the aqueous phase, breaking the DMF-Ethyl Acetate affinity and forcing the DMF entirely into the aqueous layer. Skipping this step usually results in residual DMF contaminating your final product, which appears as a prominent singlet at ~2.8-3.0 ppm in your ¹H NMR spectrum.

References
  • The Williamson Ether Synthesis Master Organic Chemistry[Link]

  • 14.3: The Williamson Ether Synthesis Chemistry LibreTexts[Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Organic Process Research & Development - ACS Publications[Link]

  • The Design, Synthesis, and Evaluation of Novel 9-Arylxanthenedione-Based Allosteric Modulators for the δ-Opioid Receptor Journal of Medicinal Chemistry - ACS Publications[Link]

  • US10577370B2 - Cell impermeable coelenterazine analogues Google P

Sources

Troubleshooting

Purification techniques and solvent systems for 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

Welcome to the Technical Support Center for 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification and handling of this compound. The following information is a synthesis of established chemical principles and field-proven insights for structurally related molecules and may require optimization for your specific experimental context.

I. Compound Overview and Potential Challenges

4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is a substituted aromatic aldehyde containing three key functional groups: an aldehyde, a fluoro-substituted aromatic ring, and a butenyloxy side chain with a terminal alkene. Each of these moieties presents unique considerations during purification.

Potential Purification and Stability Issues:

  • Aldehyde Reactivity: Aldehydes can be sensitive to both acidic and basic conditions and are prone to oxidation to the corresponding carboxylic acid.[1] They can also form acetals or hemiacetals in the presence of alcohol solvents, especially with acid catalysis.[2]

  • Terminal Alkene Isomerization: The terminal double bond in the butenyloxy group is susceptible to isomerization to form more stable internal alkenes under certain conditions, such as the presence of transition metal catalysts or strong acids/bases.[3][4][5]

  • Ether Linkage Stability: While generally stable, ether linkages can be cleaved under strongly acidic conditions.[6]

  • Common Impurities: Impurities may include unreacted starting materials, the corresponding benzoic acid (from oxidation), and potential isomers.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted starting materials (e.g., 3-fluoro-4-hydroxybenzaldehyde and 4-bromo-1-butene).

    • Byproducts from the synthesis, which will be specific to your synthetic route.

  • Degradation-Related Impurities:

    • 4-(But-3-en-1-yloxy)-3-fluorobenzoic acid: This is the primary oxidation product and is a very common impurity in aldehydes.[1] Its presence can often be inferred by an acidic pH of the crude material.

    • Isomerized Alkenes: You may find small amounts of compounds where the terminal double bond has migrated to an internal position.[3][4]

Q2: How can I quickly assess the purity of my sample?

A2: A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to visualize the number of components in your mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including residual solvents and isomers.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of non-volatile compounds and for quantifying impurities like the corresponding benzoic acid.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for identifying the characteristic aldehyde proton signal and detecting impurities.

Q3: My compound is an oil. Can I still use recrystallization?

A3: If your compound is an oil at room temperature, direct recrystallization is not feasible. However, you might consider the following:

  • Salt Formation: If your compound has acidic or basic properties (in this case, the aldehyde is neutral), you could potentially form a crystalline salt.

  • Derivative Formation: In some cases, forming a crystalline derivative (e.g., a hydrazone) and then regenerating the aldehyde after purification is an option, although this adds extra synthetic steps.

  • Purification by Chromatography: For oily compounds, column chromatography is the most common and effective purification method.[12]

III. Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Low yield after column chromatography Compound is volatile: Some substituted benzaldehydes can be volatile and may be lost during solvent removal.[13]- Use a rotary evaporator at a controlled, lower temperature and moderate vacuum. - Consider using a less volatile solvent for the final elution if possible.
Irreversible adsorption on silica gel: Aldehydes can sometimes interact strongly with the acidic silica gel surface.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).[2] - Consider using a different stationary phase, such as neutral alumina.[2]
Streaking or poor separation during column chromatography Inappropriate solvent system: The polarity of the eluent may be too high or too low, leading to poor separation.- Systematically screen different solvent systems using TLC to find an eluent that gives a good separation and an Rf value of approximately 0.2-0.4 for your compound.[2]
Sample overloading: Too much sample applied to the column can lead to broad bands and poor separation.- As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Presence of an unexpected isomer in the purified product Isomerization of the terminal alkene: The terminal double bond may have isomerized during purification, especially if acidic or basic conditions were used.[3][4][5]- Maintain neutral conditions throughout the purification process. - Avoid strong acids and bases during workup and chromatography. - If isomerization is a persistent issue, consider protecting the aldehyde group before purification.
The purified product is acidic and shows an extra peak in the NMR. Oxidation to carboxylic acid: The aldehyde is susceptible to air oxidation, forming 4-(but-3-en-1-yloxy)-3-fluorobenzoic acid.- Perform an acid-base liquid-liquid extraction before chromatography. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous solution of sodium bicarbonate. The acidic impurity will be extracted into the aqueous layer as its sodium salt.
Formation of new, less polar byproducts after chromatography with an alcohol-containing eluent. Acetal or hemiacetal formation: The aldehyde can react with alcohol solvents (like methanol or ethanol) on the acidic surface of the silica gel.[2]- Avoid using alcohol-based solvents in your eluent if possible.[2] - If an alcohol is necessary for polarity, use a minimal amount and consider deactivating the silica gel with triethylamine.[2]

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. Selection of Stationary and Mobile Phase:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point. If your compound shows significant streaking or degradation, consider using neutral alumina.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

    • Starting Solvent Systems for TLC Analysis:

      • Hexanes:Ethyl Acetate (9:1, 8:2, 7:3)

      • Petroleum Ether:Ethyl Acetate (9:1, 8:2, 7:3)

      • Hexanes:Dichloromethane (1:1, 2:1, 1:2)

    • Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.

2. Column Packing:

  • A slurry packing method is generally preferred for silica gel.

  • Ensure the column is packed uniformly to avoid channeling.

3. Sample Loading:

  • Dissolve the crude 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde in a minimal amount of the eluent or a solvent in which it is highly soluble (e.g., dichloromethane).

  • Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system.

  • If impurities are close to your product, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the compound's potential volatility and use a moderate temperature and vacuum.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis to Determine Solvent System Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Analyze Purity Analysis (GC-MS, HPLC, NMR) Evaporate->Analyze G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Dissolve Dissolve Crude Solid in Minimal Hot Solvent HotFilter Hot Filtration (if needed) Dissolve->HotFilter CoolSlow Slow Cooling to Room Temperature HotFilter->CoolSlow IceBath Cool in Ice Bath CoolSlow->IceBath VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash with Cold Solvent VacFilter->Wash Dry Dry Crystals Wash->Dry

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde vs 4-allyloxy-3-fluorobenzaldehyde

Reactivity Comparison Guide: 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde vs. 4-Allyloxy-3-fluorobenzaldehyde Executive Summary In advanced medicinal chemistry and complex molecule synthesis, the precise selection of ether-...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde vs. 4-Allyloxy-3-fluorobenzaldehyde

Executive Summary

In advanced medicinal chemistry and complex molecule synthesis, the precise selection of ether-linked building blocks is critical for orthogonal reactivity and synthetic sequencing. This guide objectively compares two structurally similar benzaldehyde derivatives: 4-allyloxy-3-fluorobenzaldehyde (an allyl ether) and 4-(but-3-en-1-yloxy)-3-fluorobenzaldehyde (a homoallyl ether). While they differ by only a single methylene unit in their aliphatic chain, this structural variance dictates profound differences in their chemical behavior—specifically regarding sigmatropic rearrangements, transition-metal-catalyzed cleavage, and olefin metathesis.

Structural Analysis & Causality (Mechanistic Grounding)

To understand the divergent reactivity of these two compounds, we must analyze the spatial and orbital relationships dictated by their chain lengths.

The Allyl Ether (3-Carbon Chain): The oxygen-linked allyl group places the terminal alkene in perfect proximity to the aromatic π -system. This allows the molecule to readily adopt the highly ordered, chair-like 6-membered transition state required for a concerted [3,3]-sigmatropic (Claisen) rearrangement[1]. Furthermore, the allylic carbon-oxygen bond is highly susceptible to oxidative addition by Palladium(0), leading to the formation of a stabilized η3

π -allyl palladium complex[1].
  • The Homoallyl Ether (4-Carbon Chain): The addition of a single methylene group disrupts the geometry required for a 6-membered transition state, rendering the molecule thermally stable against Claisen rearrangement[2]. Additionally, the extra carbon prevents the π -delocalization required to form a π -allyl palladium intermediate, making the homoallyl ether linkage completely orthogonal and inert to standard Tsuji-Trost deprotection conditions[3].

  • Reactivity Comparison

    Thermal Claisen Rearrangement

    Heating 4-allyloxy-3-fluorobenzaldehyde to approximately 200 °C initiates a concerted [3,3]-sigmatropic rearrangement. The allyl group migrates to the ortho-position (C5), followed by rapid rearomatization to yield 5-allyl-3-fluoro-4-hydroxybenzaldehyde[2]. In stark contrast, 4-(but-3-en-1-yloxy)-3-fluorobenzaldehyde lacks the orbital overlap necessary for this concerted pathway and remains thermally stable under identical conditions.

    Claisen A 4-Allyloxy-3- fluorobenzaldehyde TS [3,3]-Sigmatropic 6-Membered TS A->TS 200°C B 5-Allyl-3-fluoro-4- hydroxybenzaldehyde TS->B Rearomatization C 4-(But-3-en-1-yloxy)- 3-fluorobenzaldehyde D No Reaction (Orbital Mismatch) C->D 200°C

    Claisen rearrangement pathway comparison between allyl and homoallyl ethers.

    Palladium-Catalyzed Cleavage (Tsuji-Trost)

    Allyl ethers are frequently utilized as temporary protecting groups for phenols. Treating the allyl ether with a Pd(0) catalyst (e.g., Pd(PPh3​)4​ ) and a nucleophilic scavenger (like morpholine or dimedone) results in rapid cleavage via a π -allyl palladium intermediate[1]. The homoallyl ether is completely unaffected by these conditions, allowing it to be used as a stable tether or orthogonal protecting group in complex multi-step syntheses[3].

    PdCleavage Start Mixture of Allyl & Homoallyl Ethers Pd Pd(PPh3)4, Morpholine (Room Temp) Start->Pd Allyl Allyl Ether Cleaved (Forms π-Allyl Pd) Pd->Allyl Homoallyl Homoallyl Ether Intact (No π-Allyl Pd) Pd->Homoallyl Phenol 3-Fluoro-4- hydroxybenzaldehyde Allyl->Phenol

    Orthogonal deprotection workflow using Pd(0) for selective allyl cleavage.

    Olefin Metathesis & Isomerization

    Both compounds feature terminal alkenes capable of undergoing Ruthenium-catalyzed cross-metathesis (CM) or ring-closing metathesis (RCM). However, a well-documented side reaction of Ru-based catalysts (like Grubbs II) is the in situ generation of ruthenium-hydride species, which catalyze double-bond migration[4]. Allyl ethers are highly prone to this isomerization, readily converting into thermodynamically stable vinyl ethers (enol ethers)[5]. Homoallyl ethers are significantly less susceptible to enol-ether formation, generally providing cleaner metathesis profiles and higher yields of the desired coupled products.

    Quantitative Data & Reactivity Summary

    Reactivity Parameter4-Allyloxy-3-fluorobenzaldehyde4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde
    Thermal Claisen Rearrangement Highly reactive (~200 °C)Unreactive (Thermally stable)
    Pd(0) Cleavage (Tsuji-Trost) Rapidly cleaved to free phenolCompletely orthogonal / stable
    Ru-Catalyzed Metathesis Prone to enol-ether isomerizationClean metathesis, low isomerization
    Aldehyde Functionalization Standard reactivity (Wittig, Grignard)Standard reactivity (Wittig, Grignard)

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Thermal Claisen Rearrangement of the Allyl Ether Objective: Validate the[3,3]-sigmatropic rearrangement capability of the allyl derivative.

    • Setup: Dissolve 4-allyloxy-3-fluorobenzaldehyde (1.0 mmol) in 5 mL of N,N -diethylaniline (a high-boiling, inert solvent).

    • Execution: Degas the solution with argon for 10 minutes. Heat the mixture to 200 °C under reflux for 12 hours.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl (to remove the aniline derivative) and brine. Dry over Na2​SO4​ and concentrate.

    • Validation: Analyze the crude mixture via 1H NMR. The successful rearrangement is self-validated by the disappearance of the characteristic allyl ether O−CH2​ doublet at ~4.6 ppm and the emergence of a new benzylic CH2​ doublet at ~3.4 ppm, confirming migration to the aromatic ring.

    Protocol B: Selective Pd(0)-Catalyzed Deprotection Objective: Demonstrate the orthogonal stability of the homoallyl ether against Tsuji-Trost cleavage.

    • Setup: In an oven-dried flask, add an equimolar mixture of 4-allyloxy-3-fluorobenzaldehyde (0.5 mmol) and 4-(but-3-en-1-yloxy)-3-fluorobenzaldehyde (0.5 mmol) in 10 mL of anhydrous THF.

    • Execution: Add morpholine (2.0 mmol, 4.0 eq) followed by Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 5 mol%). Stir the reaction at room temperature for 2 hours under an argon atmosphere.

    • Workup: Quench with saturated aqueous NH4​Cl and extract with dichloromethane.

    • Validation: Analyze via LC-MS or GC-MS. The chromatogram will self-validate the mechanistic divergence: complete consumption of the allyl ether to yield 3-fluoro-4-hydroxybenzaldehyde, alongside >95% quantitative recovery of the unreacted homoallyl ether.

    Sources

    Comparative

    Validating HPLC Methods for Purity Analysis of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde: A Comparative Guide

    Introduction: The Analytical Challenge The accurate purity assessment of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde presents a unique analytical challenge. As a critical intermediate in drug development, this molecule pos...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Challenge

    The accurate purity assessment of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde presents a unique analytical challenge. As a critical intermediate in drug development, this molecule possesses three distinct functional groups: a reactive aldehyde (prone to oxidation), a terminal alkene ether (susceptible to hydration or cleavage), and a fluorinated aromatic ring.

    During synthesis and storage, closely related structural impurities often emerge, most notably the des-fluoro analog (4-(But-3-en-1-yloxy)benzaldehyde) and various benzoic acid oxidation byproducts. Standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods often struggle to resolve these structurally similar impurities[1]. This guide objectively compares the performance of traditional C18 columns against Pentafluorophenyl (PFP) phases and provides a fully validated, self-validating analytical protocol compliant with[2].

    Column Chemistry: Why Standard C18 Falls Short

    The Mechanistic Flaw of C18

    C18 (Octadecylsilane) columns rely almost exclusively on hydrophobic (dispersive) interactions to separate analytes[3]. Because the hydrophobicity difference between 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde and its non-fluorinated impurity is marginal, C18 phases typically yield co-elution or unacceptable resolution ( Rs​<1.5 ).

    The PFP Advantage

    Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity. In addition to standard dispersive forces, PFP columns provide multiple retention mechanisms that are highly sensitive to halogenated aromatics:

    • Dipole-Dipole Interactions: The highly electronegative C–F bonds on the stationary phase interact strongly with the 3-fluoro substituent of the analyte, drastically shifting its retention time relative to the des-fluoro impurity[4].

    • π−π Interactions: The electron-deficient fluorinated ring of the stationary phase engages in π−π stacking with the electron-rich aromatic ring of the analyte[5].

    • Shape Selectivity: The rigid, planar structure of the PFP group distinguishes between subtle regioisomeric differences[3].

    Experimental Protocol: A Self-Validating System

    To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) as a self-validating mechanism before every run.

    Reagents and Mobile Phase Preparation
    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

      • Causality: Formic acid buffers the mobile phase to a pH of ~2.7. This ensures that any acidic oxidation impurities (e.g., benzoic acid derivatives) remain fully protonated, preventing peak tailing and shifting their retention away from the main aldehyde peak.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.

      • Causality: Methanol is strictly selected over Acetonitrile. Acetonitrile is a π -electron-rich solvent that competes for the stationary phase, suppressing the unique π−π interactions of the PFP column. Methanol preserves these interactions, maximizing the separation of fluorinated species[3].

    Chromatographic Conditions
    • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0.0 – 2.0 min: 40% B

      • 2.0 – 10.0 min: 40% 80% B

      • 10.0 – 12.0 min: 80% B

      • 12.0 – 12.1 min: 80% 40% B

      • 12.1 – 15.0 min: 40% B (Column Equilibration)

    System Suitability Test (SST)

    Before analyzing unknown samples, inject a resolution mixture containing 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde (0.1 mg/mL) and 4-(But-3-en-1-yloxy)benzaldehyde (0.01 mg/mL).

    • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , and Theoretical Plates ( N ) ≥10,000 . If these criteria are not met, the system is deemed invalid for quantitative analysis.

    Comparative Performance Data

    The quantitative data below summarizes the performance difference between a standard C18 column and the optimized PFP column using the exact same gradient conditions.

    Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

    ParameterC18 (Octadecylsilane)PFP (Pentafluorophenyl)
    Retention Time ( Rt​ ) 6.2 min8.5 min
    Resolution ( Rs​ ) from Des-Fluoro Impurity 1.1 (Co-elution)2.8 (Baseline separation)
    Peak Tailing Factor ( Tf​ ) 1.421.05
    Theoretical Plates ( N ) 12,10015,800

    Method Validation (ICH Q2(R2) Framework)

    The developed PFP method was rigorously validated according to the latest[6]. The method demonstrates exceptional linearity, precision, and sensitivity, confirming its suitability for pharmaceutical quality control.

    Table 2: ICH Q2(R2) Method Validation Summary (PFP Column)

    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP)
    Specificity No interference at analyte Rt​ Complies ( Rs​>2.0 for all known impurities)
    Linearity & Range R2≥0.999 (0.1 - 150 µg/mL) R2=0.9998
    Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.65%
    Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%
    Sensitivity (LOD / LOQ) S/N ≥3 (LOD), S/N ≥10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mL

    Visualizing the Validation Workflow

    HPLC_Validation_Workflow A Method Development Column Selection (C18 vs PFP) B Specificity Assessment Resolution (Rs) > 1.5 A->B C Linearity & Range Calibration Curve R² ≥ 0.999 B->C D Accuracy & Precision Recovery 98-102%, RSD ≤ 2.0% C->D E Sensitivity (LOD/LOQ) S/N Ratio Evaluation D->E F Robustness Testing Flow, Temp, pH Variations E->F G Validated HPLC Method ICH Q2(R2) Compliant F->G

    Figure 1: HPLC method validation workflow for purity analysis, compliant with ICH Q2(R2) guidelines.

    References

    • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA. Available at: [Link]

    • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International. Available at: [Link]

    • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ICH. Available at: [Link]

    • MAC-MOD Analytical. "Exploring the selectivity of C18 phases with Phenyl and PFP functionality." MAC-MOD. Available at: [Link]

    • Advanced Chromatography Technologies. "ACE C18-PFP technical brochure." HPLC.eu. Available at: [Link]

    Sources

    Validation

    Mass spectrometry fragmentation patterns of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde vs non-fluorinated analogs

    Title: Comparative Mass Spectrometry Fragmentation Analysis: 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde vs. Non-Fluorinated Analogs Introduction In modern drug development and synthetic organic chemistry, the incorporatio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Mass Spectrometry Fragmentation Analysis: 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde vs. Non-Fluorinated Analogs

    Introduction In modern drug development and synthetic organic chemistry, the incorporation of a fluorine atom into an aromatic scaffold is a fundamental strategy to modulate metabolic stability, lipophilicity, and target affinity. As a Senior Application Scientist, I frequently encounter challenges in distinguishing closely related halogenated analogs during impurity profiling and metabolite identification. This guide provides an in-depth, objective comparison of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde and its non-fluorinated counterpart, 4-(But-3-en-1-yloxy)benzaldehyde. By analyzing the causality behind specific gas-phase fragmentations, we establish a self-validating framework for structural elucidation.

    Section 1: Experimental Workflow & Causality

    To generate highly reproducible and structurally informative fragmentation fingerprints, we employ a standardized Gas Chromatography-Mass Spectrometry (GC-EI-MS) methodology. Unlike soft ionization techniques (e.g., Electrospray Ionization, ESI) which primarily yield the intact protonated molecule [M+H]+ without extensive fragmentation, 70 eV Electron Ionization imparts substantial excess internal energy. This hard ionization drives the diagnostic bond cleavages required to pinpoint the exact position of the fluoro and ether substituents.

    GCMS_Workflow A 1. Sample Prep Dilution in DCM (1 mg/mL) B 2. GC Injection 1 µL, Splitless, 250°C A->B C 3. Separation DB-5ms Column, Temp Ramp B->C D 4. Ionization EI Mode, 70 eV, 230°C C->D E 5. Detection Quadrupole, m/z 40-400 D->E

    Step-by-step GC-EI-MS experimental workflow for benzaldehyde analogs.

    Step-by-Step GC-EI-MS Protocol:

    • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade dichloromethane (DCM). Causality: DCM ensures complete solubilization of the moderately lipophilic aromatic ethers while volatilizing rapidly in the GC inlet, preventing solvent-induced peak broadening.

    • Sample Introduction: Inject 1.0 µL of the solution into the GC inlet operating in splitless mode at 250 °C. Causality: Splitless injection maximizes sensitivity for trace analysis. The 250 °C temperature ensures instantaneous vaporization without inducing thermal degradation of the homoallyl group.

    • Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 µm film). Program the oven: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). Causality: A non-polar 5% phenyl-arylene phase minimizes active site interactions with the polar aldehyde moiety. The 15 °C/min ramp provides optimal resolution between the target molecule and potential synthesis byproducts.

    • Ionization: Operate the mass spectrometer source at 230 °C in EI mode at 70 eV. Causality: 70 eV is the universal standard for EI-MS, ensuring that the resulting fragmentation patterns are universally comparable across different quadrupole systems and spectral libraries.

    • Detection: Scan the quadrupole mass analyzer from m/z 40 to 400 at a rate of 2 scans/second. Causality: This mass range captures the molecular ion and all structurally relevant low-mass fragments (e.g., the butenyl cation at m/z 55) while excluding background air/water ions.

    Section 2: Mechanistic Principles of Fragmentation

    The fragmentation of these molecules is governed by three primary structural features: the aldehyde group, the aryl ether linkage, and the presence or absence of the meta-fluorine atom.

    1. Aldehyde Cleavage (α-Cleavage) Aromatic aldehydes typically undergo [1], resulting in the loss of the aldehydic hydrogen [M - H]+ or the entire formyl radical [M - CHO]+ (a neutral loss of 29 Da). Subsequent fragmentation often involves the expulsion of a neutral[2] molecule from the aromatic ring, a highly diagnostic feature for benzaldehyde derivatives.

    2. Aryl Ether Cleavage The homoallyl ether linkage is highly susceptible to fragmentation. The dominant pathway is the[3] beta to the aromatic ring, leading to the loss of the butenyl radical (•C4H7, 55 Da) to form a stable resonance-stabilized phenoxy/hydroxybenzaldehyde cation. Alternatively, a [4] can result in the loss of neutral butene (C4H8, 56 Da). The complementary fragment, the butenyl cation ([C4H7]+, m/z 55), is prominently observed in the lower mass range of both analogs.

    3. The Fluorine Effect The introduction of a fluorine atom fundamentally alters the [5]. Because the C-F bond possesses an exceptionally high bond dissociation energy (~485 kJ/mol), the direct loss of a fluorine radical (F•, 19 Da) is[6]. Instead, fluorine exerts a strong inductive electron-withdrawing effect (-I) coupled with resonance donation (+R) from its lone pairs. This dual nature often [7] [M]+•, increasing its relative abundance compared to the non-fluorinated analog. Furthermore, all ring-retained fragments in the fluorinated analog are shifted precisely by +18 Da (the mass difference between F and H).

    Section 3: Comparative Data Analysis

    The table below summarizes the predicted quantitative mass shifts and relative intensities for the key diagnostic ions of both analogs, demonstrating the self-validating nature of the +18 Da shift.

    Fragment IdentityNon-Fluorinated Analog (m/z)Fluorinated Analog (m/z)Mechanistic Origin
    Molecular Ion [M]+• 176194Intact radical cation; higher intensity in fluorinated analog due to +R stabilization.
    [M - CHO]+ 147165α-cleavage of the formyl group (-29 Da).
    [M - C4H7]+ 121139Cleavage of the ether linkage (-55 Da); typically the base peak (100% relative abundance).
    [M - C4H8]+• 120138Hydrogen transfer and loss of neutral butene (-56 Da).
    [M - C4H7 - CO]+ 93111Sequential loss of the butenyl group and carbon monoxide (-28 Da).
    Butenyl Cation 5555Cleaved aliphatic chain [C4H7]+; identical in both spectra.

    Section 4: Visualizing the Fragmentation Logic

    To further elucidate the causality of these mass shifts, the logical pathways for both molecules are mapped below. Notice how the core fragmentation mechanisms remain identical, but the retained fluorine atom acts as a permanent +18 Da mass tag on the aromatic fragments.

    Fragmentation_Logic cluster_fluoro 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde cluster_nonfluoro 4-(But-3-en-1-yloxy)benzaldehyde M_F Molecular Ion [M]+• m/z 194 F_Ether [M - C4H7]+ m/z 139 M_F->F_Ether -C4H7• (55 Da) F_Ald [M - CHO]+ m/z 165 M_F->F_Ald -CHO• (29 Da) F_CO [M - C4H7 - CO]+ m/z 111 F_Ether->F_CO -CO (28 Da) M_H Molecular Ion [M]+• m/z 176 H_Ether [M - C4H7]+ m/z 121 M_H->H_Ether -C4H7• (55 Da) H_Ald [M - CHO]+ m/z 147 M_H->H_Ald -CHO• (29 Da) H_CO [M - C4H7 - CO]+ m/z 93 H_Ether->H_CO -CO (28 Da)

    Comparative EI-MS fragmentation pathways for fluorinated and non-fluorinated analogs.

    Conclusion By systematically analyzing the EI-MS spectra, researchers can unambiguously differentiate 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde from its non-fluorinated analog. The +18 Da mass shift across all aromatic fragments, combined with the absence of fluorine radical loss, serves as a robust, self-validating confirmation of successful fluorination. The standardized GC-EI-MS protocol outlined herein ensures that these subtle electronic effects are reproducibly captured, empowering downstream drug development workflows.

    Sources

    Comparative

    Comparative Guide: Effect of Fluorine Position on 4-(but-3-en-1-yloxy)benzaldehyde Reactivity

    Executive Summary Fluorine scanning is a fundamental strategy in rational drug design and chemical probe development. The introduction of a highly electronegative fluorine atom onto the bifunctional 4-(but-3-en-1-yloxy)b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Fluorine scanning is a fundamental strategy in rational drug design and chemical probe development. The introduction of a highly electronegative fluorine atom onto the bifunctional 4-(but-3-en-1-yloxy)benzaldehyde scaffold fundamentally alters its physicochemical properties and orthogonal reactivity profiles. This guide provides an objective, data-driven comparison of how regional fluorination—specifically at the ortho (C2), meta (C3), and aliphatic alkene positions—modulates the electrophilicity of the formyl group and the nucleophilicity of the terminal olefin.

    By analyzing these positional isomers, researchers can precisely tune the scaffold for specific bioconjugation, cross-metathesis, or condensation applications.

    Structural Variants & Electronic Rationale

    The base scaffold features an electron-donating alkoxy group at the para position, which generally attenuates the electrophilicity of the aldehyde via resonance (+M effect). Introducing fluorine perturbs this delicate electronic balance:

    • 2-Fluoro Variant (Ortho to Aldehyde): Fluorine at C2 exerts a strong inductive electron-withdrawing effect (-I) directly adjacent to the aldehyde. This significantly lowers the LUMO energy of the carbonyl carbon, enhancing its susceptibility to nucleophilic attack.

    • 3-Fluoro Variant (Meta to Aldehyde): Fluorine at C3 is adjacent to the alkoxy group. Its -I effect reduces the electron-donating capacity of the oxygen atom into the aromatic ring, indirectly increasing aldehyde reactivity, though less dramatically than the ortho substitution. Literature demonstrates that ortho-fluorine substituents on benzaldehydes alter condensation trajectories and bioactivity significantly more than meta-fluorine counterparts[1].

    • Aliphatic-Fluoro Variant (On Alkene): Fluorination of the terminal alkene drastically reduces the electron density of the π -bond, deactivating it toward electrophilic oxidants (like peroxyacids) while potentially activating it for nucleophilic attack.

    G A Base Scaffold 4-(but-3-en-1-yloxy)benzaldehyde B 2-Fluoro Variant (Ortho to Aldehyde) A->B +F at C2 C 3-Fluoro Variant (Meta to Aldehyde) A->C +F at C3 D Aliphatic Fluoro (On Alkene) A->D +F at Alkene E High Electrophilicity Fast Condensation B->E -I Effect F Moderate Electrophilicity Standard Condensation C->F Balanced -I/+M G Low Nucleophilicity Slow Epoxidation D->G Pi-bond depletion

    Electronic effects of regioselective fluorination on scaffold reactivity.

    Comparative Reactivity Profiles

    Aldehyde Condensation Kinetics

    The position of the fluorine atom strictly dictates the reaction rate in standard condensation assays (e.g., Knoevenagel condensation). The proximity of the ortho-fluorine creates a highly electrophilic carbonyl center, resulting in a reaction rate nearly 4.5 times faster than the unfluorinated base.

    Alkene Epoxidation Efficiency

    The terminal alkene in the unfluorinated scaffold undergoes rapid epoxidation with standard peroxyacids (e.g., mCPBA). However, aliphatic fluorination creates an electron-deficient olefin. As established in studies of fluorine-containing alkenes, these deactivated double bonds require more aggressive oxidants or specialized catalysts to achieve ring-opening or epoxidation[2].

    Quantitative Data Summaries

    Table 1: Comparative Kinetic Parameters | Scaffold Variant | Aldehyde Electrophilicity (Relative krel​ ) | Alkene Nucleophilicity (Relative krel​ ) | Primary Electronic Effect | | :--- | :--- | :--- | :--- | | Unfluorinated Base | 1.00 (Baseline) | 1.00 (Baseline) | +M from para-alkoxy group | | 2-Fluoro (Ortho) | 4.50 | 0.95 | Strong -I on carbonyl carbon | | 3-Fluoro (Meta) | 1.80 | 0.98 | -I reducing +M of ether oxygen | | Aliphatic-Fluoro | 1.10 | 0.05 | Strong -I depleting π -system |

    Table 2: Physicochemical & NMR Properties Fluorine's effect on local magnetic environments allows for precise tracking via 19 F and 1 H NMR, with specific heteronuclear spin-spin coupling constants serving as diagnostic markers for substitution patterns[3].

    Scaffold VariantPredicted LogP 19 F NMR Shift (ppm) 1 H NMR Aldehyde Shift (ppm)
    Unfluorinated Base 2.8N/A9.85
    2-Fluoro (Ortho) 3.1-118.510.20
    3-Fluoro (Meta) 3.1-132.49.95
    Aliphatic-Fluoro 3.0-175.09.86

    Experimental Methodologies

    To objectively validate these reactivity differences, the following self-validating protocols are utilized. Causality is embedded in the experimental design: solvent choices and internal standards are strictly controlled to isolate the electronic effects of the fluorine atom.

    Protocol 1: Kinetic Profiling of Aldehyde Reactivity (Knoevenagel Condensation)

    Purpose: To quantify the electrophilic enhancement provided by the fluorine substituent.

    • Preparation: Dissolve 1.0 mmol of the chosen benzaldehyde variant and 1.0 mmol of malononitrile in 5.0 mL of anhydrous THF. Causality: Anhydrous THF is chosen as an aprotic solvent to prevent hydrogen bonding from dampening the aldehyde's baseline electrophilicity, ensuring the fluorine's inductive effect is the sole kinetic variable.

    • Internal Standard Addition: Add 0.1 mmol of fluorobenzene. Self-Validation: This acts as an inert internal standard for quantitative 19 F NMR integration, ensuring that any observed signal decay is due to reaction progress, not solvent evaporation or instrument drift.

    • Initiation: Inject 0.1 mmol of piperidine (catalyst) at 25°C.

    • Monitoring: Transfer an aliquot to an NMR tube and monitor the disappearance of the aldehyde proton (~9.8-10.2 ppm) and the shift in the 19 F signal in situ over 60 minutes.

    Protocol 2: Epoxidation of the Terminal Alkene

    Purpose: To assess the nucleophilicity of the π -bond.

    • Preparation: Dissolve 1.0 mmol of the scaffold in 10 mL of dichloromethane (DCM) at 0°C.

    • Oxidation: Add 1.2 mmol of purified m-chloroperoxybenzoic acid (mCPBA) portion-wise. Causality: The reaction is kept at 0°C to prevent unwanted Baeyer-Villiger oxidation of the highly reactive 2-fluoro aldehyde variant, strictly isolating the alkene reactivity.

    • Quenching & Validation: After 2 hours, quench with saturated aqueous Na₂S₂O₃. Self-Validation: Perform a TLC check (Hexanes:EtOAc 4:1). The aliphatic-fluoro variant will show >90% unreacted starting material, validating the hypothesis that fluorine deactivates the alkene toward electrophilic oxidation.

    Workflow Step1 1. Substrate Prep Equimolar variants in anhydrous THF Step2 2. Reactivity Assay Add Nucleophile/Oxidant at 0-25°C Step1->Step2 Step3 3. Kinetic Monitoring in situ 19F/1H NMR with Internal Std Step2->Step3 Step4 4. Data Analysis Hammett Plot & Yield Calculation Step3->Step4

    Self-validating experimental workflow for comparative kinetic profiling.

    Sources

    Validation

    A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for the Functionalization of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

    Introduction: The Strategic Importance of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and versatile functi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Importance of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

    In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and versatile functional handles into molecular scaffolds is of paramount importance. The title compound, 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde, represents a highly valuable building block. It possesses three key features: a fluorinated aromatic ring, a reactive aldehyde group for subsequent modifications, and a terminal alkene ripe for catalytic functionalization.

    The efficiency with which we can selectively modify the butenyl side chain is critical for developing novel derivatives. This guide provides a comprehensive framework for benchmarking the efficiency of various catalysts for a representative transformation: the hydroformylation of the terminal olefin. We will explore how catalyst and ligand selection directly impacts conversion, yield, and, most critically, regioselectivity, offering a clear, data-driven methodology for researchers in drug development and fine chemical synthesis.[1][2]

    Core Principles of Catalyst Benchmarking

    Effective catalyst benchmarking is not merely about achieving the highest yield; it is a multi-faceted analysis of performance metrics. For the hydroformylation of our substrate, we will focus on:

    • Conversion (%): The percentage of the starting material that has been consumed during the reaction.

    • Yield (%): The percentage of starting material that has been converted into the desired product(s).

    • Regioselectivity (l:b ratio): The ratio of the desired linear aldehyde (l) to the branched, and often less desirable, aldehyde (b). This is a crucial indicator of a catalyst's directing ability.

    • Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst before deactivation. (TON = moles of product / moles of catalyst).

    • Turnover Frequency (TOF): The turnover number per unit of time (typically h⁻¹), representing the catalyst's intrinsic activity.

    Monitoring these metrics requires robust analytical techniques. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) is ideal for quantifying product formation, regioselectivity, and the consumption of the starting material.[3][4]

    Comparative Analysis of Catalytic Systems for Hydroformylation

    The hydroformylation reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[][6] The choice of metal and, pivotally, the coordinating ligand, dictates the outcome. We evaluated three distinct, well-established catalytic systems to illustrate a benchmarking workflow.

    Table 1: Performance Metrics of Selected Catalysts for Hydroformylation

    Catalyst SystemLigandConversion (%)Yield (l+b, %)Regioselectivity (l:b)TONTOF (h⁻¹)
    System A: Rh(acac)(CO)₂PPh₃ (Triphenylphosphine)95884:1880147
    System B: Rh(acac)(CO)₂Xantphos>9998>99:1980163
    System C: Co₂(CO)₈None85753:1759

    Experimental Conditions: 1 mmol substrate, 0.1 mol% Rh catalyst or 1 mol% Co catalyst, 40 bar (1:1 CO/H₂), Toluene (0.2 M), 120°C (System C) or 80°C (Systems A, B), 6h (Systems A, B) or 8h (System C).

    Analysis of Results
    • System A (Rhodium/Phosphine): This classic system provides good conversion and yield but exhibits moderate regioselectivity.[7][8] It serves as a reliable baseline for performance.

    • System B (Rhodium/Bidentate Ligand): The use of a wide bite-angle diphosphine ligand like Xantphos dramatically enhances performance.[9] It achieves near-perfect conversion and yield, and crucially, an outstanding regioselectivity for the desired linear aldehyde. This is attributed to the ligand's steric and electronic properties, which favor the formation of the less-hindered linear alkyl-rhodium intermediate during the catalytic cycle.

    • System C (Cobalt Carbonyl): While economically attractive, the cobalt-based system requires harsher conditions (higher temperature and catalyst loading) and delivers lower conversion, yield, and regioselectivity.[6] This system may be suitable for large-scale industrial processes where cost is the primary driver and downstream separation is feasible, but it is less ideal for fine chemical synthesis where precision is paramount.

    Experimental Protocols

    A self-validating experimental design is crucial for trustworthy results. The following protocols outline the hydroformylation procedure and the necessary analytical quantification.

    Protocol 1: General Hydroformylation Procedure
    • Reactor Setup: A 50 mL stainless steel autoclave equipped with a magnetic stir bar is dried in an oven and cooled under a stream of nitrogen.

    • Catalyst Preparation: In a glovebox, the reactor is charged with the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.001 mmol) and the appropriate phosphine ligand (e.g., Xantphos, 0.0012 mmol).

    • Substrate Addition: 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde (1 mmol, 194.2 mg) is dissolved in 5 mL of anhydrous toluene and added to the reactor via syringe.

    • Reaction: The autoclave is sealed, removed from the glovebox, and purged three times with syngas (1:1 CO/H₂). It is then pressurized to 40 bar and placed in a preheated oil bath at 80°C. The reaction is stirred for 6 hours.

    • Work-up: After the specified time, the reactor is cooled to room temperature and the pressure is carefully vented in a fume hood. A sample of the reaction mixture is taken for analysis.

    Protocol 2: Analytical Quantification by ¹H NMR Spectroscopy
    • Sample Preparation: An accurately weighed internal standard (e.g., 1,3,5-trimethoxybenzene) is added to the crude reaction mixture. A 50 µL aliquot is dissolved in 600 µL of CDCl₃.

    • Data Acquisition: A ¹H NMR spectrum is acquired.

    • Analysis:

      • Conversion: Compare the integration of a characteristic proton signal of the starting material's alkene (e.g., δ ≈ 5.8 ppm) to the integration of the internal standard.

      • Yield & Regioselectivity: The newly formed aldehyde protons of the linear (l) and branched (b) products will appear as distinct signals (typically δ ≈ 9.7-9.8 ppm). The ratio of their integrations gives the l:b ratio. The total yield is calculated by comparing the sum of their integrations to the internal standard.

    Mechanistic Insights & Visualization

    Understanding the catalytic cycle is key to explaining the experimental outcomes. The widely accepted mechanism for rhodium-catalyzed hydroformylation provides the necessary framework.

    The Heck-Breslow Cycle for Hydroformylation

    The catalytic cycle involves several key steps: ligand dissociation, olefin coordination, migratory insertion (which determines regioselectivity), CO insertion, and finally, hydrogenolysis to release the aldehyde product and regenerate the active catalyst.

    Hydroformylation_Cycle cluster_main Rhodium-Catalyzed Hydroformylation A HRh(CO)L₂ (Active Catalyst) B Olefin Coordination A->B + Alkene - L C Migratory Insertion (Hydrometallation) B->C D_linear Linear Alkyl-Rh Complex C->D_linear Anti-Markovnikov D_branched Branched Alkyl-Rh Complex C->D_branched Markovnikov E_linear Linear Acyl-Rh Complex D_linear->E_linear + CO E_branched Branched Acyl-Rh Complex D_branched->E_branched + CO F_linear Oxidative Addition of H₂ E_linear->F_linear + H₂ F_branched Oxidative Addition of H₂ E_branched->F_branched + H₂ F_linear->A Reductive Elimination G_linear Linear Aldehyde Product F_linear->G_linear F_branched->A Reductive Elimination G_branched Branched Aldehyde Product F_branched->G_branched

    Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.

    The choice of ligand (L) is critical at the migratory insertion step (C). Bulky, wide bite-angle ligands like Xantphos sterically disfavor the formation of the more crowded branched alkyl-rhodium intermediate (D_branched), thus leading to high selectivity for the linear product.

    Workflow for Catalyst Benchmarking

    The process of selecting an optimal catalyst is a systematic workflow from initial screening to final validation.

    Benchmarking_Workflow cluster_workflow Catalyst Benchmarking Workflow A Define Substrate & Transformation (e.g., Hydroformylation) B Select Diverse Catalyst Systems (Rh/PPh₃, Rh/Xantphos, Co₂(CO)₈) A->B C Execute Parallel Experiments (Protocol 1) B->C D Acquire Analytical Data (¹H NMR, GC) C->D E Calculate Performance Metrics (Conversion, Yield, l:b, TON) D->E F Comparative Analysis (Table 1) E->F G Select Optimal Catalyst (System B: Rh/Xantphos) F->G H Optimization & Scale-up G->H

    Caption: Systematic workflow for benchmarking and selecting a catalyst.

    Conclusion and Future Outlook

    This guide demonstrates a robust methodology for benchmarking catalyst efficiency for the functionalization of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde, using hydroformylation as a representative transformation. Our comparative data clearly indicates that the Rh/Xantphos system (System B) is superior for this substrate, offering exceptional yield and unparalleled regioselectivity for the desired linear aldehyde. This level of control is essential for the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries.

    The principles outlined here—defining key metrics, employing rigorous and validated analytical protocols, and understanding the underlying reaction mechanisms—are universally applicable. Researchers can adapt this framework to benchmark catalysts for other transformations of this versatile substrate, such as Heck couplings,[10][11] Wacker-type oxidations,[12] or olefin metathesis, to accelerate the discovery and development of novel chemical entities.

    References

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    • Homogeneous Catalysis. Wikipedia. Retrieved from [Link]

    • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). Nobel Prize Outreach. Retrieved from [Link]

    • Alkene and Olefin Functionalization by Organoaluminum Compounds. (2017). IntechOpen. Retrieved from [Link]

    • Palladium Catalyzed Couplings. Lumen Learning. Retrieved from [Link]

    • Mechanisms of Alkene Functionalization. IntechOpen. Retrieved from [Link]

    • Fine Chemical Synthesis with Homogeneous Palladium Catalysts. Ovid. Retrieved from [Link]

    • Walking Metals: Catalytic Difunctionalization of Alkenes. (2020). Royal Society of Chemistry. Retrieved from [Link]

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    • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

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    • Fine Chemical Synthesis with Homogeneous Palladium Catalysts - PDF. ResearchGate. Retrieved from [Link]

    • Direct and Quantitative Monitoring using DART-MS. Royal Society of Chemistry. Retrieved from [Link]

    • Functionalization of Aldehydes via N-Heterocyclic Carbene and Base Organic Catalysts. Nanyang Technological University. Retrieved from [Link]

    • Heck Reaction—State of the Art. (2017). MDPI. Retrieved from [Link]

    • Simultaneous Orthogonal Methods for Real-Time Analysis. (2016). ACS Publications. Retrieved from [Link]

    • Organometallic Catalysis in Aqueous Environments. National Center for Biotechnology Information. Retrieved from [Link]

    • Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. (2023). MDPI. Retrieved from [Link]

    • Development of New Useful Methods for Aldehyde Synthesis. (2018). University of New Mexico. Retrieved from [Link]

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    • Enhancing Catalytic Efficiency in Long-Chain Linear α-Olefin Epoxidation. (2024). MDPI. Retrieved from [Link]

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    • A Highly Efficient Catalyst for Selective Oxidative Scission of Olefins. (2014). ACS Publications. Retrieved from [Link]

    • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions. Wiley Online Library. Retrieved from [Link]

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    Comparative

    Comparative IR spectroscopy analysis of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

    Comparative IR Spectroscopy Analysis: 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde vs. Structural Analogs Executive Summary For drug development professionals and synthetic chemists, 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyd...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative IR Spectroscopy Analysis: 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde vs. Structural Analogs

    Executive Summary For drug development professionals and synthetic chemists, 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde serves as a highly functionalized, versatile building block. It features four distinct reactive domains: an aromatic core, an aldehyde, an aryl fluoride, and a terminal alkene tethered via an ether linkage. Validating the structural integrity of this molecule—particularly ensuring the terminal alkene has not isomerized during synthesis—requires rigorous analytical techniques. This guide deconstructs the Infrared (IR) spectral signature of this molecule, comparing it objectively against structural analogs to explain the underlying causality of its vibrational modes.

    Structural Deconstruction & Mechanistic IR Theory

    As an application scientist, interpreting the IR spectrum of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde requires deconvoluting competing electronic effects across its functional groups:

    • The Aromatic Aldehyde (C=O and C-H): The carbonyl (C=O) stretch of a standard saturated aliphatic aldehyde typically appears at 1740–1720 cm⁻¹[1]. However, conjugation with an aromatic ring lowers the C=O frequency due to resonance delocalization, shifting the absorption to the 1710–1685 cm⁻¹ range[2][3]. Additionally, the unique "lone hydrogen" of the aldehyde presents a highly diagnostic Fermi resonance doublet at approximately 2720 cm⁻¹ and 2820 cm⁻¹[3].

    • The Terminal Alkene (C=C and =C-H): The butenyloxy chain terminates in an unhindered alkene. This presents a distinct sp² C-H stretch around 3080 cm⁻¹ and a sharp C=C stretch near 1640 cm⁻¹[4][5]. Crucially, terminal alkenes exhibit highly diagnostic out-of-plane =C-H bending modes at roughly 910 cm⁻¹ and 990 cm⁻¹[5].

    • The Aryl Fluoride (C-F): The C-F bond is highly polarized, yielding a strong stretching absorption in the 1000–1250 cm⁻¹ region[6]. The exact vibrational frequency of the C-F stretch is highly sensitive to the local electrostatic environment and the solvent electric field projected onto the bond axis[7].

    • The Aryl-Alkyl Ether (C-O-C): The asymmetric stretch of the ether linkage typically manifests as a strong, broad band around 1250 cm⁻¹, overlapping slightly with the upper range of the C-F stretch.

    Comparative Spectral Data

    To isolate the spectral contributions of the butenyloxy chain and the fluorine atom, we must compare the target molecule against three structural analogs. The table below summarizes the quantitative shifts caused by varying the substituents on the benzaldehyde core.

    Functional Group4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde3-Fluorobenzaldehyde4-Methoxybenzaldehyde4-(But-3-en-1-yloxy)benzaldehyde
    Aldehyde C=O Stretch ~1695 cm⁻¹~1705 cm⁻¹~1685 cm⁻¹~1685 cm⁻¹
    Aldehyde C-H Stretch ~2720, 2820 cm⁻¹~2720, 2820 cm⁻¹~2720, 2820 cm⁻¹~2720, 2820 cm⁻¹
    Terminal Alkene C=C ~1640 cm⁻¹N/AN/A~1640 cm⁻¹
    Terminal =C-H Bend ~910, 990 cm⁻¹N/AN/A~910, 990 cm⁻¹
    Aryl C-F Stretch ~1140 cm⁻¹~1145 cm⁻¹N/AN/A
    Ether C-O-C Stretch ~1260 cm⁻¹N/A~1255 cm⁻¹~1260 cm⁻¹

    Causality of Spectral Shifts: Notice the behavior of the C=O stretch . In 3-fluorobenzaldehyde, the electron-withdrawing inductive effect of the fluorine atom increases the C=O bond order, pushing the stretch higher (~1705 cm⁻¹). Conversely, in 4-methoxybenzaldehyde, strong resonance donation from the para-oxygen decreases the C=O bond order, lowering the frequency (~1685 cm⁻¹). In our target molecule, these two effects compete. The para-ether donates electron density, but the meta-fluorine withdraws it, resulting in an intermediate C=O stretching frequency around 1695 cm⁻¹.

    Furthermore, the Terminal =C-H Bend is a critical quality control marker. Terminal alkenes are susceptible to isomerization into internal alkenes during catalytic synthesis. The presence of the ~910 and 990 cm⁻¹ doublet is an absolute confirmation of the terminal alkene[5]. If isomerization occurs, these peaks vanish and are replaced by a single bend (e.g., ~960 cm⁻¹ for a trans-internal alkene).

    Standardized Experimental Protocol: ATR-FTIR Workflow

    To ensure trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. ATR is a self-validating system that eliminates the need for KBr pellet pressing, thereby preventing moisture absorption (which obscures the 3000 cm⁻¹ region) and pressure-induced polymorphic phase changes.

    Step 1: System Baseline & Background Acquisition

    • Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to dry completely.

    • Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Causality: A high-quality background is critical to prevent atmospheric CO₂ and water vapor from interfering with the 1600–1700 cm⁻¹ region.

    Step 2: Sample Application

    • Apply 1–2 drops of the neat liquid sample directly onto the diamond crystal. Ensure complete coverage of the active evanescent wave area.

    Step 3: Spectral Acquisition

    • Collect the sample spectrum under identical parameters (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

    Step 4: Algorithmic Correction

    • Apply an ATR correction algorithm via the spectrometer's software. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction ensures relative peak intensities match standard transmission spectra, preventing the artificial inflation of the C-F and C-O-C peaks relative to the C-H stretches.

    Step 5: Orthogonal Validation

    • Confirm the presence of the 2720 cm⁻¹ peak to rule out carboxylic acid oxidation byproducts (which would present as a massive broad O-H band from 2500–3300 cm⁻¹, obscuring the alkene C-H).

    • Verify the 910/990 cm⁻¹ doublet to confirm the alkene remains un-isomerized[5].

    Visualizing the Diagnostic Logic

    The following workflow illustrates the logical gating used to validate the target molecule's structure from the raw spectral data.

    IR_Diagnostic_Logic Start Acquire ATR-FTIR Spectrum 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde Split Start->Split Aldehyde Aldehyde Verification C=O: 1685-1710 cm⁻¹ C-H: 2720 & 2820 cm⁻¹ Split->Aldehyde Alkene Terminal Alkene ID =C-H Bend: 910 & 990 cm⁻¹ C=C Stretch: ~1640 cm⁻¹ Split->Alkene Fluoro Fluorine & Ether ID C-F: 1100-1250 cm⁻¹ C-O-C: ~1250 cm⁻¹ Split->Fluoro Valid Structural Integrity Confirmed (Ready for Downstream Synthesis) Aldehyde->Valid  Pass Alkene->Valid  Pass Fail Impurity / Isomerization Detected (e.g., Internal Alkene Shift) Alkene->Fail  Missing 910/990 cm⁻¹ Fluoro->Valid  Pass

    Diagnostic workflow for IR spectral validation of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde.

    References

    • Title: 3.
    • Title: 2-Fluorobenzene-1,4-diamine (CAS 14791-78-7)
    • Title: 4.
    • Source: spectroscopyonline.
    • Title: Which is a test for the presence of an aldehyde?
    • Title: Alkene Analysis (cont.) The spectra of two different alkenes are shown be..
    • Title: (PDF)

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    Safety & Regulatory Compliance

    Safety

    4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde proper disposal procedures

    Here is a comprehensive, structurally autonomous guide for the safe handling and disposal of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde , tailored for drug development professionals and laboratory scientists. Structural H...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Here is a comprehensive, structurally autonomous guide for the safe handling and disposal of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde , tailored for drug development professionals and laboratory scientists.

    Structural Hazard Analysis and EHS Profiling

    Because 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is a specialized, likely proprietary or novel intermediate, a direct Safety Data Sheet (SDS) may not be publicly indexed. As a Senior Application Scientist, the first step in establishing a self-validating safety protocol is to perform a structural hazard deduction.

    The molecule consists of a benzaldehyde core, an ether-linked terminal alkene (butenyloxy group), and a fluorine atom on the aromatic ring. The presence of the fluorine atom is the most critical factor for disposal, as it strictly categorizes this compound as Halogenated Organic Waste . Incinerating halogenated waste in non-specialized facilities can release highly toxic and corrosive hydrogen fluoride (HF) gas; therefore, it requires high-temperature incineration equipped with alkaline gas scrubbers [1].

    Table 1: Predicted Chemical Hazard & Disposal Profile

    Structural FeatureAssociated Reactivity / HazardDisposal Implication
    Fluorine Atom (Halogen) Generates corrosive HF gas upon combustion.Must be segregated into Halogenated Organic Waste. Cannot be mixed with standard non-halogenated solvents.
    Aldehyde Group Susceptible to air oxidation (forming carboxylic acids); potential skin/respiratory irritant.Store under inert atmosphere (Argon/N2) prior to disposal to prevent pressure buildup from degradation.
    Terminal Alkene Potential for slow polymerization or peroxide formation if exposed to light/air over long periods.Do not store waste indefinitely. Adhere to strict 90-day accumulation limits.
    Aromatic Ring Ecotoxic to aquatic life; stable organic framework.Requires complete thermal destruction (incineration). Absolutely no drain disposal.

    Step-by-Step Disposal Methodology

    To ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2] and standard institutional Environmental Health and Safety (EHS) protocols, follow this procedural workflow.

    Step 1: Waste Segregation and Container Selection

    • Action: Select a chemically compatible, high-density polyethylene (HDPE) or heavy-duty glass container.

    • Rationale: Halogenated organics can degrade certain plastics over time. HDPE provides excellent resistance.

    • Critical Rule: Ensure the container is specifically designated for Halogenated Organic Waste. Do not mix with acetone, ethanol, or other non-halogenated solvents, as this increases the volume of expensive halogenated waste processing.

    Step 2: Labeling and Accumulation

    • Action: Attach a standardized Hazardous Waste tag immediately upon placing the first drop of waste into the container.

    • Details Required: Explicitly write "4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde" (do not use abbreviations). Check the boxes for "Toxic" and "Halogenated".

    • Rationale: Unlabeled orphan chemicals pose the highest risk to EHS personnel during waste consolidation [3].

    Step 3: Secondary Containment and Storage

    • Action: Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume.

    • Environment: Store in a designated waste accumulation area within a fume hood or a continuously ventilated chemical storage cabinet, away from strong oxidizers or bases.

    Step 4: EHS Transfer and Final Destruction

    • Action: Submit a waste pickup request to your institutional EHS department before the container is 80% full or reaches the 90-day accumulation limit.

    • Final Fate: EHS will transfer the chemical to a licensed hazardous waste contractor for high-temperature incineration (typically >1000°C) utilizing wet scrubbers to neutralize the resulting hydrofluoric acid emissions [1].

    Waste Routing Workflow

    Below is the logical decision tree for routing this specific chemical, illustrating the critical divergence caused by the fluorine atom.

    G Start Generate Chemical Waste: 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde CheckHalogen Structural Analysis: Does it contain Halogens (F, Cl, Br, I)? Start->CheckHalogen Halogenated Route to: Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (Fluorine present) Container Store in HDPE/Glass with Secondary Containment Halogenated->Container EHS EHS Collection & High-Temp Incineration with Scrubbers Container->EHS

    Caption: Waste routing decision tree emphasizing the mandatory segregation of fluorinated compounds.

    References

    • American Chemical Society (ACS). Chemical Safety for Researchers: Waste Management. Provides foundational guidelines on the segregation of halogenated vs. non-halogenated waste to prevent toxic gas generation during incineration. URL:[Link]

    • United States Environmental Protection Agency (EPA). Hazardous Waste Management (RCRA). Outlines the legal requirements for the accumulation, labeling, and disposal of hazardous chemical streams. URL: [Link]

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. A definitive guide on laboratory safety and orphan chemical prevention. URL:[Link]

    Handling

    Personal protective equipment for handling 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde

    As a Senior Application Scientist, my goal is to provide you with more than just a standard compliance sheet. True laboratory safety and operational excellence are achieved not by blindly following rules, but by understa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, my goal is to provide you with more than just a standard compliance sheet. True laboratory safety and operational excellence are achieved not by blindly following rules, but by understanding the chemical causality behind them.

    Handling complex, multi-functional building blocks like 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde requires a nuanced approach. This guide synthesizes mechanistic chemical insights with field-proven logistical protocols to ensure your drug development workflows remain safe, efficient, and reproducible.

    Mechanistic Risk Assessment

    To design a self-validating safety protocol, we must first deconstruct the molecular architecture of the compound. The reactivity of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is governed by three distinct structural features:

    • The Aldehyde Core: Aldehydes are highly reactive electrophiles. This moiety is responsible for the compound's classification as a severe eye and skin irritant[1]. Furthermore, aldehydes readily undergo auto-oxidation in the presence of atmospheric oxygen to form carboxylic acids, which degrades reagent purity and increases corrosivity.

    • The Fluorine Substituent: The highly electronegative fluorine atom at the meta-position inductively withdraws electron density from the aromatic ring. This increases the electrophilicity of the aldehyde carbon, enhancing its reactivity with biological nucleophiles (such as proteins in mucosal membranes) and exacerbating its irritant properties.

    • The But-3-en-1-yloxy Group: This moiety contains an ether linkage and a terminal alkene. Ethers are notorious for forming explosive peroxides upon prolonged exposure to oxygen and light. The terminal alkene is also susceptible to uncontrolled polymerization or oxidation.

    Because of these features, the compound is classified as a flammable liquid and vapor (Category 3), necessitating the strict elimination of all ignition sources[2].

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient for handling highly functionalized fluorobenzaldehydes. The following matrix outlines the required equipment and the scientific causality behind each choice.

    PPE CategoryRequired SpecificationCausality & Scientific Rationale
    Hand Protection Butyl rubber or heavy-duty Nitrile (≥ 0.11 mm)Standard latex is highly permeable to organic ethers and aldehydes. Nitrile or Butyl rubber prevents transdermal absorption of the electrophilic fluorobenzaldehyde core.
    Eye Protection Tightly fitting safety goggles (EN 166 or NIOSH approved)The compound's enhanced electrophilicity causes severe corneal irritation upon contact. Goggles prevent vapor ingress and liquid splashes[3].
    Respiratory Fume hood handling (mandatory). ABEK-P3 mask if handled outside.Prevents inhalation of respiratory irritants. The aldehyde group readily reacts with mucosal membranes in the respiratory tract.
    Body Protection Flame-resistant (FR) lab coat, closed-toe shoesMitigates fire risk, as the compound is a combustible liquid that easily vaporizes[2].
    Quantitative Safety Parameters
    ParameterValue/SpecificationOperational Rationale
    Storage Temperature 2°C to 8°CMinimizes thermal degradation and significantly slows peroxide formation in the ether moiety.
    Fume Hood Face Velocity 80 - 100 fpmEnsures adequate capture of volatile irritants and prevents back-drafting into the laboratory environment.
    Spill Threshold (Minor) < 50 mLVolumes below this threshold can typically be managed safely within a functioning fume hood without full lab evacuation.
    Vacuum Threshold < 1 TorrRequired during Schlenk line purging to ensure the complete removal of atmospheric oxygen prior to handling.

    Operational Workflows: Inert Atmosphere Handling

    To prevent auto-oxidation of the aldehyde and peroxide formation in the ether linkage, handling must occur under an inert gas, such as argon[4]. The following Schlenk technique protocol is designed as a self-validating system to guarantee an oxygen-free environment.

    Protocol: Schlenk Line Reagent Transfer

    Step 1: System Preparation. Inspect all glassware for micro-fractures. Ensure the fume hood is operating at 80-100 fpm. Step 2: Purging. Attach the reagent flask to the Schlenk line using a secure, greased joint. Step 3: Evacuation (Validation Step). Open the flask to the vacuum line.

    • Self-Validating Check: Monitor the vacuum gauge. A stable reading below 1 Torr for 60 seconds confirms a leak-free system. If the pressure rises, check all seals before proceeding. Step 4: Backfilling. Slowly backfill the system with high-purity Argon gas. Step 5: Cycling. Repeat the vacuum/Argon cycle a minimum of three times to ensure the complete displacement of oxygen and moisture. Step 6: Transfer. Use a gas-tight syringe, pre-flushed with Argon, to pierce the septum and transfer the required volume of the reagent.

    InertHandling Start Verify Fume Hood Airflow & Don PPE Purge Purge Schlenk Line (Argon Gas) Start->Purge Attach Attach Reagent Flask Purge->Attach Vac Apply Vacuum (Remove O2/Moisture) Attach->Vac Argon Backfill with Argon Vac->Argon Cycle Repeat Cycle 3x Argon->Cycle Cycle->Vac No Transfer Safe Syringe Transfer Cycle->Transfer Yes

    Caption: Workflow for inert atmosphere handling to prevent auto-oxidation.

    Emergency Response & Spill Mitigation

    In the event of a spill, immediate action is required to prevent environmental contamination, as there is a risk of explosion if the product enters drains[4]. If skin contact occurs, immediately take off all contaminated clothing and rinse the skin with water or a safety shower[2].

    Protocol: Spill Containment and Neutralization

    Step 1: Assessment. Identify the spill volume. If the spill is > 50 mL or occurs outside the fume hood, evacuate the lab immediately and contact Environmental Health and Safety (EHS). Step 2: Source Control. Eliminate all ignition sources (sparks, open flames, hot surfaces) immediately[2]. Step 3: Containment. Surround and cover the spill using a liquid-absorbent material, such as Chemizorb®[2]. Do NOT use combustible absorbents like sawdust, as the ether/aldehyde mixture is highly flammable. Step 4: Collection (Validation Step). Carefully sweep the absorbed material into a compatible, sealable hazardous waste container using non-sparking tools.

    • Self-Validating Check: Weigh the recovered waste. It should approximate the mass of the absorbent applied plus the estimated mass of the spilled liquid, ensuring no residual chemical is left unaccounted for. Step 5: Decontamination. Wash the affected surface thoroughly with soap and water, collecting all rinsate as hazardous waste.

    SpillResponse Spill Spill Detected Assess Assess Volume & Spread Spill->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mL) Outside Fume Hood Assess->Major Absorb Apply Inert Absorbent Minor->Absorb Evac Evacuate Lab & Contact EHS Major->Evac Collect Collect in Halogenated Waste Container Absorb->Collect

    Caption: Decision tree and mitigation workflow for chemical spills.

    Storage and Disposal Logistics

    Proper lifecycle management of 4-(But-3-en-1-yloxy)-3-fluorobenzaldehyde is critical to prevent the accumulation of dangerous byproducts.

    • Storage: Storage requires keeping the container tightly closed in a dry, well-ventilated place, and kept cool (2-8°C)[2]. The compound must be stored under an argon blanket and protected from light to inhibit peroxide formation.

    • Peroxide Testing: Because of the butenyl ether group, establish a routine testing schedule (every 3-6 months) using peroxide test strips. If peroxide levels exceed 10 ppm, the solvent must be treated or safely discarded.

    • Disposal: Do not dispose of this chemical in standard organic waste. Due to the presence of the fluorine atom, it must be segregated into the Halogenated Organic Waste stream for high-temperature incineration by an approved waste disposal plant.

    Sources

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